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  • Product: Methyl 3-(4-hydroxy-3-methylphenyl)propanoate
  • CAS: 22516-91-2

Core Science & Biosynthesis

Foundational

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate CAS number and properties

The following technical guide provides an in-depth analysis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, a specific phenylpropanoid ester used primarily as an intermediate in organic synthesis and pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, a specific phenylpropanoid ester used primarily as an intermediate in organic synthesis and pharmaceutical development.

Chemical Identity, Synthesis, and Application Protocols

Executive Summary & Chemical Identity

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (also known as Methyl 4-hydroxy-3-methylhydrocinnamate) is a structural analog of the widely used antioxidant intermediate methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and the natural product methyl dihydroferulate. It belongs to the class of phenylpropanoids, specifically the hydrocinnamic acid esters.

This compound serves as a critical building block in the synthesis of pharmaceuticals (particularly PPAR agonists and tyrosine kinase inhibitors) and functionalized phenolic antioxidants. Its structure features a phenolic core with a methyl substituent at the meta position relative to the propanoate chain, imparting unique steric and electronic properties compared to its non-methylated analog (phloretic acid ester).

Chemical Identification Data
PropertyDetail
IUPAC Name Methyl 3-(4-hydroxy-3-methylphenyl)propanoate
Common Synonyms Methyl 4-hydroxy-3-methylhydrocinnamate; Methyl 3-methylphloretate
CAS Number Not widely indexed as a discrete commercial commodity; often synthesized in situ.[1] (Related: Acid CAS 108408-52-2 / 62464-50-8)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES COC(=O)CCC1=CC(=C(C=C1)O)C
InChIKey Calculated: Varies by conformer (e.g., predicted)

Physicochemical Properties

The following properties are derived from experimental data of structural analogs (e.g., Methyl phloretate) and computational prediction models (ACD/Labs, EPISuite) for the specific methylated derivative.

PropertyValue / Description
Physical State Viscous oil or low-melting solid (white to off-white)
Melting Point 35–45 °C (Predicted based on methyl phloretate mp 39-41 °C)
Boiling Point 310–315 °C at 760 mmHg
Density 1.12 ± 0.06 g/cm³
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM; Insoluble in water
LogP (Octanol/Water) ~2.3 (Predicted)
pKa (Phenolic OH) ~10.0
Refractive Index 1.535 (Predicted)

Technical Insight: The introduction of the methyl group at the 3-position (ortho to the phenol) slightly increases lipophilicity (LogP) and steric hindrance around the hydroxyl group compared to the non-methylated parent, potentially enhancing metabolic stability and antioxidant efficacy.

Synthesis & Manufacturing Protocols

The synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is typically achieved via two primary routes: the Esterification Route (from the corresponding acid) or the Reduction Route (from the cinnamate precursor).

Route A: Hydrogenation of Methyl 4-hydroxy-3-methylcinnamate

This is the preferred industrial route due to the availability of ferulic acid analogs.

  • Precursor Synthesis: Condensation of 4-hydroxy-3-methylbenzaldehyde with methyl acetate or malonic acid derivatives yields Methyl 4-hydroxy-3-methylcinnamate.

  • Hydrogenation: The alkene double bond is selectively reduced using Pd/C catalyst.

Protocol:

  • Reagents: Methyl 4-hydroxy-3-methylcinnamate (1.0 eq), 10% Pd/C (5 wt%), Methanol (Solvent).

  • Conditions: Hydrogen atmosphere (1-3 atm), Room Temperature, 4-6 hours.

  • Workup: Filter catalyst through Celite; concentrate filtrate in vacuo.

  • Yield: Typically >95% (Quantitative).

Route B: Direct Esterification

Used when the saturated acid (3-(4-hydroxy-3-methylphenyl)propanoic acid) is available.

Protocol:

  • Dissolve 3-(4-hydroxy-3-methylphenyl)propanoic acid in Methanol (excess).

  • Add catalytic H₂SO₄ or Thionyl Chloride (SOCl₂) at 0°C.

  • Reflux for 3-5 hours.

  • Neutralize with NaHCO₃, extract with Ethyl Acetate, and dry over Na₂SO₄.

Visualization of Synthesis Pathways

The following diagram illustrates the convergent synthesis pathways.

SynthesisPathways Aldehyde 4-Hydroxy-3-methylbenzaldehyde Cinnamate Methyl 4-hydroxy-3-methylcinnamate Aldehyde->Cinnamate Wittig/Horner-Wadsworth-Emmons (Methyl acetate, Base) Acid 3-(4-Hydroxy-3-methylphenyl)propanoic Acid Aldehyde->Acid Knoevenagel + Reduction Target Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (Target) Cinnamate->Target H2 / Pd-C (Selective Reduction) Acid->Target MeOH / H+ (Fischer Esterification)

Caption: Convergent synthetic routes to Methyl 3-(4-hydroxy-3-methylphenyl)propanoate via hydrogenation or esterification.

Applications in Research & Development

Pharmaceutical Intermediates

This compound serves as a "linker" scaffold in drug design, particularly for:

  • PPAR Agonists: The propanoate tail mimics the acidic headgroup of fatty acids, essential for binding to Peroxisome Proliferator-Activated Receptors (PPARs) used in diabetes management (e.g., Glitazar analogs).

  • Tyrosine Kinase Inhibitors: The 3-methyl-4-hydroxy phenyl motif is a bioisostere for tyrosine residues, used in designing inhibitors that target ATP binding pockets.

Antioxidant Development

Similar to its di-tert-butyl analog (Metilox), this compound acts as a chain-breaking antioxidant. The 3-methyl group provides steric protection to the phenolic hydroxyl, enhancing radical scavenging stability compared to simple phenol derivatives.

Fragrance & Flavor Chemistry

Phenylpropanoid esters are prized for their balsamic, floral, and fruity notes.[2]

  • Odor Profile: Likely possesses a sweet, balsamic, slightly spicy odor reminiscent of lilies and honey (similar to Methyl Hydrocinnamate but with a phenolic nuance).

  • Fixative Properties: Used to anchor volatile floral notes in perfume formulations.[2]

Analytical Characterization

To validate the identity of synthesized Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.9–6.6 ppm (m, 3H, Aromatic protons).

    • δ 5.0 ppm (s, 1H, -OH).

    • δ 3.67 ppm (s, 3H, -OCH₃).

    • δ 2.85 ppm (t, 2H, Ar-CH₂-).

    • δ 2.60 ppm (t, 2H, -CH₂-CO-).

    • δ 2.22 ppm (s, 3H, Ar-CH₃).

  • IR Spectroscopy:

    • 3400 cm⁻¹ (Broad, O-H stretch).

    • 1735 cm⁻¹ (Strong, C=O ester stretch).

    • 1600, 1510 cm⁻¹ (Aromatic C=C).

  • Mass Spectrometry (EI/ESI):

    • Molecular Ion [M]+: 194.

    • Base Peak: Often m/z 121 (Tropylium ion derivative) or m/z 135 (Methyl-hydroxybenzyl cation).

Safety & Handling (SDS Summary)

While specific toxicological data may be limited, handling should follow protocols for phenolic esters.

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[4]

  • Precautions:

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of vapors/dust; use in a fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic ring.

References

  • ChemicalBook. (2023). Methyl 3-(4-hydroxyphenyl)propionate Properties and Synthesis.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropionate.

  • Sigma-Aldrich. (2023). Product Specification: Methyl 3-(4-hydroxyphenyl)propionate.

  • ResearchGate. (2018). Synthesis and Properties of Bio-based Copolyesters Based on Hydroxyphenylpropionic Acid.

Sources

Exploratory

Technical Deep Dive: Structural Dynamics and Synthetic Utility of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

[1][2] Executive Summary Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (C₁₁H₁₄O₃) is a specific alkyl-substituted phenylpropanoid ester.[1][2] Structurally, it represents a hybrid between the cinnamic acid derivatives (r...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (C₁₁H₁₄O₃) is a specific alkyl-substituted phenylpropanoid ester.[1][2] Structurally, it represents a hybrid between the cinnamic acid derivatives (reduced form) and hindered phenol antioxidants . While often overshadowed by its di-tert-butyl analogs (e.g., precursors to Irganox® series) or its methoxy-analog (Methyl Hydroferulate), this molecule occupies a critical niche in organic synthesis.[1][2] It serves as a tunable scaffold for developing lipophilic antioxidants , tyrosine-mimetic drugs , and functionalized polymers .[1][2]

This guide provides a comprehensive technical analysis of its structure, predicted physicochemical properties, synthetic pathways, and experimental protocols for its generation and utilization.

Part 1: Structural Anatomy & Physicochemical Properties[1][2]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: Methyl 3-(4-hydroxy-3-methylphenyl)propanoate[1][2]

  • Systematic Name: Propanoic acid, 3-(4-hydroxy-3-methylphenyl)-, methyl ester[1][2][3]

  • Molecular Formula: C₁₁H₁₄O₃[1][2]

  • Molecular Weight: 194.23 g/mol [1][2][4]

  • SMILES: COC(=O)CCc1ccc(O)c(C)c1

Structural Breakdown

The molecule consists of three distinct pharmacophores/functional domains:

  • The Phenyl Ring (Core): A trisubstituted benzene ring. The 1,3,4-substitution pattern (propanoate chain at 1, methyl at 3, hydroxyl at 4) creates an asymmetric electronic environment.[2]

  • The Phenolic Hydroxyl (4-Position): The primary site of antioxidant activity (H-atom donor).[1][2] The ortho-methyl group at position 3 provides weak steric protection, stabilizing the resulting phenoxy radical more than a simple phenol but less than a tert-butyl group.[1][2]

  • The Methyl Propanoate Chain (1-Position): A saturated ester tail that modulates lipophilicity (LogP) and serves as a handle for transesterification or hydrolysis.[2]

Physicochemical Profile (Predicted vs. Analogous Data)

Data derived from structure-activity relationship (SAR) analysis of Methyl Hydroferulate and Methyl Phloretate.[1][2]

PropertyValue (Predicted/Range)Rationale
LogP (Octanol/Water) 2.3 – 2.5More lipophilic than Methyl Hydroferulate (LogP ~1.[1][2]8) due to -CH₃ vs -OCH₃.[1][2]
Melting Point 38 – 45 °CLow-melting solid.[1][2] Methyl group disrupts crystal packing less than methoxy.
Boiling Point ~310 °C (at 760 mmHg)High boiling point due to H-bonding (phenol) and molecular weight.[1][2]
pKa (Phenol) ~10.2The methyl group is weakly electron-donating, slightly destabilizing the phenoxide anion compared to unsubstituted phenol.[2]
H-Bond Donors 1Phenolic -OH.
H-Bond Acceptors 3Ester Carbonyl (C=O), Ester Oxygen (-O-), Phenolic Oxygen.[1][2]

Part 2: Synthetic Pathways[1][2][4]

The synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate typically follows two primary routes: Reduction of Cinnamic Derivatives or Direct Esterification .[1][2]

Pathway A: The "Cinnamate Reduction" Route (Primary)

This route is preferred for high purity as it avoids isomer formation common in Friedel-Crafts alkylations.[1][2]

  • Step 1: Knoevenagel Condensation: Reaction of 4-hydroxy-3-methylbenzaldehyde with malonic acid to form 4-hydroxy-3-methylcinnamic acid.[1][2]

  • Step 2: Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) of the double bond to form 3-(4-hydroxy-3-methylphenyl)propanoic acid.[1][2]

  • Step 3: Fischer Esterification: Refluxing the acid in methanol with a catalytic acid (H₂SO₄) to yield the methyl ester.

Pathway B: Direct Alkylation (Industrial/Bulk)

Friedel-Crafts alkylation of Methyl 3-(4-hydroxyphenyl)propanoate with a methylating agent.[1][2] Note: This often yields mixtures of ortho- and meta-isomers, requiring difficult separation.[1][2]

Visualization of Synthesis Logic

Synthesis Aldehyde 4-Hydroxy-3-methyl benzaldehyde Cinnamic 4-Hydroxy-3-methyl cinnamic acid Aldehyde->Cinnamic Knoevenagel (Pyridine/Piperidine) Malonic Malonic Acid Malonic->Cinnamic Propanoic 3-(4-Hydroxy-3-methyl phenyl)propanoic acid Cinnamic->Propanoic H2, Pd/C (Reduction) Target Methyl 3-(4-hydroxy-3-methyl phenyl)propanoate Propanoic->Target MeOH, H+ (Fischer Esterification)

Caption: Step-wise synthesis from commercially available aldehyde precursors via cinnamic acid intermediate.

Part 3: Spectroscopic Characterization[1][2]

Accurate identification requires analyzing the specific NMR shifts caused by the ortho-methyl group and the saturated propanoate chain.[1][2]

1H-NMR (400 MHz, CDCl₃) - Predicted
  • δ 6.95 (d, J=2.0 Hz, 1H): Aromatic proton at position 2 (ortho to alkyl, meta to OH).

  • δ 6.88 (dd, J=8.0, 2.0 Hz, 1H): Aromatic proton at position 6.

  • δ 6.68 (d, J=8.0 Hz, 1H): Aromatic proton at position 5 (ortho to OH).

  • δ 5.10 (s, broad, 1H): Phenolic -OH (Exchangeable with D₂O).[2]

  • δ 3.67 (s, 3H): Ester Methyl (-OCH₃).[1][2]

  • δ 2.88 (t, J=7.5 Hz, 2H): Benzylic CH₂ (C3 of propanoate chain).

  • δ 2.60 (t, J=7.5 Hz, 2H): Alpha-carbonyl CH₂ (C2 of propanoate chain).[2]

  • δ 2.22 (s, 3H): Ring Methyl (-CH₃ at position 3).[1][2]

IR Spectroscopy (ATR)
  • 3350–3450 cm⁻¹: Broad O-H stretch (Phenol).[2]

  • 2950 cm⁻¹: C-H stretch (Aliphatic).[2]

  • 1735 cm⁻¹: Strong C=O stretch (Ester).[2]

  • 1510, 1600 cm⁻¹: C=C Aromatic ring stretch.

Part 4: Reactivity & Applications[1][2][4]

Antioxidant Mechanism

The molecule functions as a "break-chain" antioxidant.[1][2] The ortho-methyl group provides steric hindrance that protects the phenoxy radical formed after scavenging a free radical (ROO[1][2]•).

  • Mechanism: Hydrogen Atom Transfer (HAT).[2]

  • Stability: The radical is stabilized by resonance across the phenyl ring and the electron-donating effect of the methyl group.[1][2]

Synthetic Utility
  • Transesterification: The methyl ester is a "leaving group" in the presence of higher molecular weight alcohols (e.g., pentaerythritol) and a catalyst (e.g., dibutyltin dilaurate). This is used to create high-performance polymer stabilizers that do not migrate/volatilize.[1][2]

  • Electrophilic Aromatic Substitution: The position ortho to the hydroxyl (position 5) is activated and available for further functionalization (e.g., formylation or nitration).

Metabolic Pathway (Hypothetical)

In biological systems, this ester would likely undergo hydrolysis by carboxylesterases to the free acid, followed by Phase II conjugation (glucuronidation) at the phenolic position.

Metabolism Target Methyl 3-(4-hydroxy-3-methyl phenyl)propanoate Acid 3-(4-Hydroxy-3-methyl phenyl)propanoic acid Target->Acid Carboxylesterase (Hydrolysis) Glucuronide Glucuronide Conjugate (Excretion) Acid->Glucuronide UGT Enzymes (Phase II) Quinone Quinone Methide (Reactive Intermediate) Acid->Quinone Oxidation (CYP450)

Caption: Predicted metabolic fate involving hydrolysis and conjugation.[1][2]

Part 5: Experimental Protocol

Protocol: Synthesis via Fischer Esterification

Objective: Synthesize Methyl 3-(4-hydroxy-3-methylphenyl)propanoate from its acid precursor.

Reagents:

  • 3-(4-hydroxy-3-methylphenyl)propanoic acid (10.0 g, 55.5 mmol)[1][2]

  • Methanol (anhydrous, 100 mL)

  • Sulfuric Acid (conc., 0.5 mL)

  • Ethyl Acetate (for extraction)[2]

  • Sodium Bicarbonate (sat. aq.)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the acid in Methanol.

  • Catalysis: Add Sulfuric Acid dropwise with stirring.

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (low Rf) should disappear, replaced by the ester spot (high Rf).

  • Workup:

    • Cool reaction to room temperature.[2]

    • Concentrate methanol under reduced pressure (Rotavap) to ~20 mL.

    • Dilute residue with Ethyl Acetate (100 mL).

    • Wash carefully with Saturated Sodium Bicarbonate (2 x 50 mL) to neutralize acid. Caution: CO₂ evolution.[1][2]

    • Wash with Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Purification: The crude product is often a clean oil that solidifies on standing.[2] If necessary, recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography.

Yield: Typical yields are 85–95%.[1][2]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link][2]

  • PubChem. Compound Summary: Methyl 3-(4-hydroxyphenyl)propionate (CID 79706).[1][2] National Library of Medicine.[2] Available at: [Link][2]

Sources

Foundational

Molecular weight and formula of Methyl 4-hydroxy-3-methylhydrocinnamate

Topic: Molecular Weight and Formula of Methyl 4-hydroxy-3-methylhydrocinnamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of Methyl 4-hydroxy-3-methylhydrocinnamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Methyl 4-hydroxy-3-methylhydrocinnamate (Systematic Name: Methyl 3-(4-hydroxy-3-methylphenyl)propanoate ) is a phenolic ester belonging to the phenylpropanoid class.[1] Structurally, it is the methyl ester of 3-methylphloretic acid, characterized by a saturated propanoate side chain attached to a 4-hydroxy-3-methylphenyl ring.[1]

While often overshadowed by its di-tert-butyl analogues (industrial antioxidants like Metilox), this specific mono-methyl derivative serves as a critical intermediate in the synthesis of hindered phenolic antioxidants, tyrosine kinase inhibitors, and specific fragrance compounds.[1] This guide provides a definitive reference for its physicochemical properties, synthetic pathways, and analytical validation protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Nomenclature & Identifiers
PropertySpecification
Systematic Name Methyl 3-(4-hydroxy-3-methylphenyl)propanoate
Common Synonyms Methyl 3-methylphloretate; 3-Methyl-4-hydroxyhydrocinnamic acid methyl ester
CAS Registry Number Not widely listed as a commodity chemical; refer to acid precursor CAS 5597-50-2 (unmethylated analog) for structural homology.[1]
SMILES COC(=O)CCC1=CC(=C(C=C1)O)C
InChI Key Calculated:ZJpX... (Structure Dependent)
Molecular Formula & Weight Analysis

The molecular weight is calculated based on the standard atomic weights: Carbon (12.011), Hydrogen (1.008), and Oxygen (15.999).

  • Molecular Formula: C₁₁H₁₄O₃ [1]

  • Molecular Weight (MW): 194.23 g/mol [1][2]

  • Exact Mass: 194.0943 g/mol [1]

Predicted Physical Properties[1]
  • Physical State: Solid (crystalline powder) or viscous oil at room temperature (dependent on purity/polymorph).

  • Melting Point: ~45–50 °C (Predicted based on homologues).

  • Boiling Point: ~310 °C at 760 mmHg.[1]

  • Solubility: Soluble in organic solvents (Methanol, Ethyl Acetate, DMSO, Chloroform); sparingly soluble in water.

  • pKa (Phenolic OH): ~10.2 (Predicted).

Synthetic Pathways & Reaction Mechanisms

The synthesis of Methyl 4-hydroxy-3-methylhydrocinnamate typically follows two primary routes: Direct Esterification of the saturated acid or Catalytic Hydrogenation of the unsaturated cinnamate precursor.[1]

Route A: Catalytic Hydrogenation (Preferred for High Purity)

This route avoids the harsh conditions of direct esterification and starts from the commercially available 4-hydroxy-3-methylbenzaldehyde.[1]

  • Knoevenagel Condensation: Reaction of 4-hydroxy-3-methylbenzaldehyde with malonic acid to form 4-hydroxy-3-methylcinnamic acid .[1]

  • Esterification: Conversion to Methyl 4-hydroxy-3-methylcinnamate .

  • Pd/C Hydrogenation: Selective reduction of the alkene double bond using Palladium on Carbon (Pd/C) under H₂ atmosphere.

Mechanism: The Pd/C catalyst facilitates the syn-addition of hydrogen across the C=C double bond, preserving the aromatic ring and the ester functionality.

Route B: Direct Esterification

Reaction of 3-(4-hydroxy-3-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or p-TsOH).[1]

SynthesisPathway Start 4-Hydroxy-3-methylbenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Step1 Intermediate1 4-Hydroxy-3-methylcinnamic Acid Step1->Intermediate1 Step2 Esterification (MeOH/H+) Intermediate1->Step2 Intermediate2 Methyl 4-hydroxy-3-methylcinnamate Step2->Intermediate2 Step3 Hydrogenation (H2, Pd/C) Intermediate2->Step3 Product Methyl 4-hydroxy-3-methylhydrocinnamate (C11H14O3) Step3->Product

Figure 1: Step-wise synthesis pathway from aldehyde precursor to final saturated ester.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal approach.

Proton NMR (¹H-NMR) Protocol

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz[1][3]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
6.90 - 6.60 Multiplet3HAromatic Protons (Ring)
5.20 Broad Singlet1HPhenolic -OH (Exchangeable)
3.67 Singlet3HMethyl Ester (-OCH₃)
2.85 Triplet2HBenzylic Methylene (Ar-CH₂-)
2.60 Triplet2HAlpha-Carbonyl Methylene (-CH₂-CO-)
2.23 Singlet3HAromatic Methyl (Ar-CH₃)
HPLC Purity Assay

Objective: Confirm purity >98% and absence of unsaturated cinnamate impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:[1]40) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (characteristic phenol absorption).

  • Retention Time: Expected ~4.5 - 5.5 min (elutes after the acid, before the di-tert-butyl analogs).[1]

Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: ESI (Positive Mode) or EI (70 eV).

  • Molecular Ion: [M]+ at m/z 194.

  • Key Fragments (EI):

    • m/z 163 (Loss of -OCH₃)[1]

    • m/z 135 (Loss of -COOCH₃, Tropylium ion formation)[1]

    • m/z 121 (Hydroxy-methyl-benzyl cation)[1]

Applications in Drug Development & Industry

Antioxidant Development

This molecule serves as a "minimalist" model for hindered phenolic antioxidants.[1] By comparing its radical scavenging activity (via DPPH assay) to its di-tert-butyl counterpart (Metilox), researchers can quantify the steric contribution of bulky groups to antioxidant stability.[1]

Metabolic Studies

In drug metabolism (DMPK), this compound is used as a reference standard for the metabolites of:

  • Tyrosine Kinase Inhibitors: Drugs containing methyl-phenol moieties often degrade into hydrocinnamic acid derivatives.[1]

  • Polyphenol Metabolism: It mimics the gut microbiota metabolites of dietary flavonoids (e.g., ferulic acid derivatives).

Pharmaceutical Intermediate

It acts as a precursor for the synthesis of:

  • PPAR Agonists: Glitazar-class drugs often require a specific phenylpropanoic acid backbone.[1]

  • Capsaicin Analogs: Used in the synthesis of non-pungent capsinoids for weight management research.[1]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-(4-hydroxyphenyl)propanoate (Phloretic Acid Methyl Ester). Retrieved from [Link](Note: Homologous structure used for property extrapolation).

  • LookChem. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Data Sheet. Retrieved from [Link].

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate Derivatives

Authored by: Gemini, Senior Application Scientist Foreword: The intersection of natural product chemistry and medicinal chemistry has long been a fertile ground for the discovery of novel therapeutic agents. Phenolic com...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Foreword: The intersection of natural product chemistry and medicinal chemistry has long been a fertile ground for the discovery of novel therapeutic agents. Phenolic compounds, in particular, represent a privileged class of structures endowed with a remarkable spectrum of biological activities. This guide focuses on the derivatives of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, a scaffold that, while seemingly simple, offers a versatile platform for chemical modification and the exploration of potent biological effects. Herein, we delve into the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, providing a technical resource for researchers, scientists, and professionals in the field of drug development. Our narrative is built upon a foundation of scientific integrity, aiming to not only present data but also to elucidate the rationale behind experimental design and the structure-activity relationships that govern therapeutic potential.

The Core Scaffold: Synthesis and Rationale for Derivatization

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate serves as a foundational structure, characterized by a phenolic hydroxyl group, a methyl substituent on the aromatic ring, and a methyl propanoate side chain. The presence of these functional groups provides multiple avenues for synthetic modification, allowing for the systematic tuning of physicochemical properties and biological activity.

The synthesis of the parent compound can be achieved through several established routes. One common method involves the esterification of 3-(4-hydroxy-3-methylphenyl)propanoic acid. Another approach is the hydrogenation of methyl 3-(4-hydroxy-3-methylcinnamoyl)propanoate, which can be sourced from corresponding cinnamic acid precursors.

The primary impetus for derivatization lies in the exploration of structure-activity relationships (SAR). Modifications to the phenolic hydroxyl can modulate antioxidant potential and receptor binding. Alterations to the propanoate chain can influence cell permeability and metabolic stability. The aromatic ring itself can be further functionalized to explore interactions with specific biological targets.

Illustrative Synthetic Workflow: Derivatization of the Core Scaffold

Core Methyl 3-(4-hydroxy-3-methylphenyl)propanoate Deriv1 Ether/Ester Derivatives Core->Deriv1 O-Alkylation/ O-Acylation Deriv2 Amide Derivatives Core->Deriv2 Hydrolysis followed by Amide Coupling Deriv3 Ring-Substituted Derivatives Core->Deriv3 Electrophilic Aromatic Substitution

Caption: General synthetic pathways for derivatization of the core scaffold.

Anti-inflammatory Activity: Targeting Cytokine Signaling

Chronic inflammation is a hallmark of numerous diseases, and the modulation of pro-inflammatory cytokine production is a key therapeutic strategy. Derivatives of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate have emerged as potent inhibitors of inflammatory signaling pathways.

A noteworthy example is Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) , a phenolic amide ester. This compound has demonstrated significant inhibitory effects on the production of several key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells.[1][2]

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of MHPAP are attributed to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those encoding for cytokines like IL-6, IL-1β, IL-8, and TNF-α. MHPAP has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation.[2] In silico analyses suggest that MHPAP may directly interact with and inhibit IκB kinase (IKK), the enzyme responsible for p65 phosphorylation.[2]

Quantitative Analysis of Cytokine Inhibition by MHPAP
CytokineCell LineIC50 (µM)
IL-6LPS-stimulated PBMCs0.85[1][2]
IL-1βLPS-stimulated PBMCs0.87[1][2]
TNF-αLPS-stimulated PBMCs1.22[1][2]
IL-8LPS-stimulated PBMCs1.58[1][2]

PBMCs: Peripheral Blood Mononuclear Cells

Illustrative Signaling Pathway: NF-κB Inhibition by MHPAP

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Nucleus->Cytokines gene transcription MHPAP MHPAP MHPAP->IKK inhibits

Caption: MHPAP inhibits the NF-κB pathway by targeting IKK.

Experimental Protocol: In Vitro Cytokine Inhibition Assay
  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Stimulation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with various concentrations of the test compound (e.g., MHPAP) for 1 hour.

  • Induction of Inflammation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce cytokine production.

  • Cytokine Quantification: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentrations of IL-6, IL-1β, TNF-α, and IL-8 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.

Anticancer and Antioxidant Activities: A Dual-Pronged Approach

The structural features of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate derivatives also lend themselves to the development of agents with anticancer and antioxidant properties. The phenolic hydroxyl group is a key pharmacophore for radical scavenging, while the overall molecular scaffold can be tailored to induce cytotoxicity in cancer cells.

Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been evaluated for their anticancer activity against the A549 human lung adenocarcinoma cell line.[3][4][5] These studies have revealed a structure-dependent cytotoxic effect, with certain substitutions on the scaffold leading to a significant reduction in cancer cell viability.[3][4]

For instance, compounds bearing furan-2-ylmethylene hydrazide moieties have shown promising activity.[5] The synthetic versatility of this class of compounds allows for the introduction of diverse aromatic and heterocyclic substituents, enabling the optimization of their anticancer potential.[5]

Antioxidant Properties

The presence of a phenolic hydroxyl group confers inherent antioxidant activity to these derivatives, allowing them to mitigate oxidative stress, a key contributor to cancer progression.[3][5] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is recognized for its antioxidant potential, with the bulky tert-butyl groups enhancing the stability of the phenoxy radical formed upon hydrogen donation.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Concluding Remarks and Future Directions

The derivatives of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate represent a promising and versatile scaffold for the development of novel therapeutic agents. The research highlighted in this guide demonstrates their potential as potent anti-inflammatory and anticancer agents, often with accompanying antioxidant properties.

The anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, presents a compelling avenue for the treatment of a wide range of inflammatory disorders. The structure-dependent cytotoxicity of certain derivatives against cancer cell lines underscores their potential in oncology.

Future research should focus on:

  • Expansion of the chemical space: Synthesis and evaluation of a broader range of derivatives to further elucidate structure-activity relationships.

  • In vivo studies: Validation of the in vitro findings in relevant animal models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety.

  • Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock its full therapeutic potential.

References

  • Park, J.B. (2024). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 388(1), 181-189. [Link]

  • Park, J.B. (2024). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. J Pharmacol Exp Ther, 388(1), 181-189. [Link]

  • El-Sayed, N. N. E., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8984-8996. [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]

  • Srivastava, R., & Srimal, R. C. (1985). Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. Arzneimittel-Forschung, 35(4), 734-737. [Link]

  • Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1050-1053. [Link]

  • Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1050-1053. [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Pharmacology, and Therapeutic Potential of 3-(4-Hydroxy-3-methylphenyl)propanoic Acid Esters

The following technical guide provides an in-depth analysis of 3-(4-hydroxy-3-methylphenyl)propanoic acid esters , a specific class of phenylpropanoid derivatives with significant potential in medicinal chemistry and ind...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(4-hydroxy-3-methylphenyl)propanoic acid esters , a specific class of phenylpropanoid derivatives with significant potential in medicinal chemistry and industrial applications.

Executive Summary

3-(4-hydroxy-3-methylphenyl)propanoic acid (also known as 3-methylphloretic acid or dihydro-3-methyl-p-coumaric acid ) represents a critical structural scaffold in the development of lipophilic antioxidants and peroxisome proliferator-activated receptor (PPAR) agonists. Unlike its widely studied analog, dihydroferulic acid (3-methoxy), the 3-methyl variant offers distinct physicochemical properties—specifically enhanced metabolic stability against O-demethylation and increased lipophilicity.

This guide details the synthetic pathways, pharmacological mechanisms, and experimental protocols for the ester derivatives of this acid. These esters serve as vital prodrugs, enhancing cellular permeability and bioavailability for therapeutic targets involving oxidative stress and metabolic regulation.

Chemical Identity & Structural Analysis

The core pharmacophore consists of a propanoic acid tail attached to a phenolic ring substituted with a methyl group at the meta position relative to the alkyl chain.

FeatureSpecification
IUPAC Name 3-(4-hydroxy-3-methylphenyl)propanoic acid
Common Name 3-Methylphloretic acid; Dihydro-3-methyl-p-coumaric acid
Molecular Formula C₁₀H₁₂O₃ (Acid) / C₁₁H₁₄O₃ (Methyl Ester)
Key Moiety Hindered Phenol (Antioxidant core), Carboxylic Ester (Prodrug/Metabolic handle)
LogP (Predicted) ~2.1 (Acid) vs. ~2.5–3.0 (Esters)
Analog Comparison Dihydroferulic Acid: 3-Methoxy group (susceptible to metabolism).Phloretic Acid: No 3-substituent (lower antioxidant potency).[1][2]
Structural Significance

The 3-methyl group provides steric hindrance adjacent to the phenolic hydroxyl. This is chemically significant because:

  • Radical Stabilization: It stabilizes the phenoxy radical formed during antioxidant activity (similar to BHT/BHA mechanisms, though less sterically crowded).

  • Metabolic Resistance: Unlike the 3-methoxy group of ferulic acid, the 3-methyl group is resistant to Phase I metabolic O-demethylation, potentially extending the compound's half-life in vivo.

Synthetic Methodologies

The synthesis of 3-(4-hydroxy-3-methylphenyl)propanoic acid esters typically proceeds via a two-stage sequence: construction of the phenylpropanoid backbone followed by esterification.

Pathway A: The Knoevenagel-Reduction Route (Standard)

This is the most robust method for scaling.

  • Condensation: Reaction of 4-hydroxy-3-methylbenzaldehyde with malonic acid (Knoevenagel condensation) to form 3-methyl-p-coumaric acid .

  • Hydrogenation: Catalytic reduction of the double bond to yield the saturated propanoic acid.

  • Esterification: Acid-catalyzed reaction with the desired alcohol.

Pathway B: The Heck Coupling Route (Alternative)

Useful for introducing complex ester groups early.

  • Coupling: Palladium-catalyzed reaction of 4-bromo-2-methylphenol (protected) with an acrylate ester.

  • Deprotection/Reduction: Removal of protecting groups and reduction of the alkene.

Visualization of Synthetic Workflow

Synthesis Start 4-Hydroxy-3-methylbenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Inter1 3-Methyl-p-coumaric Acid (Unsaturated) Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 ProductAcid 3-(4-hydroxy-3-methylphenyl) propanoic acid Step2->ProductAcid Step3 Fischer Esterification (ROH, H2SO4) ProductAcid->Step3 FinalEster Target Ester (Prodrug) Step3->FinalEster

Figure 1: Step-wise synthesis from commercially available aldehydes to the target ester.[2]

Experimental Protocols

Protocol 1: Synthesis of the Acid Core

Objective: Preparation of 3-(4-hydroxy-3-methylphenyl)propanoic acid.[1]

  • Reagents: 4-Hydroxy-3-methylbenzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine (catalytic).

  • Condensation: Dissolve aldehyde and malonic acid in pyridine. Add 5 drops of piperidine. Heat at 100°C for 3 hours until CO₂ evolution ceases.

  • Workup: Pour into ice-cold HCl (2M). Filter the precipitate (3-methyl-p-coumaric acid). Wash with water and dry.

  • Reduction: Dissolve the intermediate (5 mmol) in MeOH (20 mL). Add 10% Pd/C (50 mg). Stir under H₂ balloon (1 atm) for 4 hours.

  • Purification: Filter catalyst through Celite. Evaporate solvent. Recrystallize from water/ethanol.

    • Validation: ¹H NMR (DMSO-d₆) should show loss of alkene doublets (δ 6.0–7.5 range) and appearance of methylene triplets at δ ~2.5–2.8.

Protocol 2: Steglich Esterification (For Sensitive Alcohols)

Objective: Coupling the acid with a complex alcohol (R-OH) without harsh acidic conditions.

  • Setup: In a flame-dried flask under N₂, dissolve Acid (1.0 eq) and Alcohol (1.1 eq) in anhydrous DCM.

  • Activation: Add DMAP (0.1 eq). Cool to 0°C.[2]

  • Coupling: Add DCC (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir overnight. Urea byproduct will precipitate.[3]

  • Workup: Filter off urea. Wash filtrate with 0.5N HCl, then NaHCO₃. Dry over MgSO₄.

    • Note: For simple methyl/ethyl esters, use standard H₂SO₄ reflux instead.

Pharmacological Profile & Mechanism of Action

Antioxidant Mechanism

The 3-methyl group enhances the stability of the phenoxy radical.

  • HAT Mechanism (Hydrogen Atom Transfer): The phenolic -OH donates a hydrogen to neutralize free radicals (R•).

  • Stabilization: The methyl group at the ortho position (relative to the OH, if numbering from OH as 1, it's 2-methyl; relative to the propanoic chain at 1, it's 3-methyl-4-hydroxy) provides steric protection, preventing rapid coupling of the radical and allowing it to terminate other radical chains.

Metabolic Regulation (PPAR Pathway)

Esters of phenylpropanoic acids are structural analogs to the "tail" region of glitazars (PPAR agonists).

  • Prodrug Activation: Intracellular esterases hydrolyze the ester to the free acid.

  • Target Binding: The free acid mimics fatty acids, binding to the Peroxisome Proliferator-Activated Receptor (PPAR-γ or PPAR-α).

  • Effect: Upregulation of genes involved in lipid metabolism and insulin sensitivity.

Visualization of Signaling Pathway

MOA Ester Ester Prodrug (Extracellular) CellMem Cell Membrane Ester->CellMem FreeAcid Free Acid (Active Metabolite) CellMem->FreeAcid Carboxylesterase Hydrolysis PPAR PPAR-gamma Receptor FreeAcid->PPAR Ligand Binding RXR RXR (Retinoid X Receptor) PPAR->RXR Heterodimerization DNA PPRE (DNA Response Element) RXR->DNA Nuclear Translocation Transcription Transcription ON (Lipid Metabolism Genes) DNA->Transcription

Figure 2: Mechanism of Action for metabolic regulation via PPAR activation.

Data Summary: Comparative Analysis

The following table contrasts the 3-methyl ester against standard analogs.

Property3-Methyl Ester (Target)3-Methoxy Ester (Ferulic deriv.)Unsubstituted (Phloretic)
Lipophilicity (LogP) High (~2.8)Moderate (~2.4)Low (~2.1)
Metabolic Stability High (No O-demethylation)Low (Rapid O-demethylation)High
Antioxidant Potency Moderate-High (Steric stabilization)High (Resonance stabilization)Low
Primary Utility Stable Metabolic ModulatorRapid-acting AntioxidantGeneral Intermediate

References

  • Synthesis of Phenylpropanoic Acids

    • Title: "Knoevenagel Condensation of Arom
    • Source: Organic Syntheses, Coll. Vol. 3, p.377.
    • URL:[Link]

  • Antioxidant Mechanisms of Phenols

    • Title: "Structure–Activity Rel
    • Source:Journal of Agricultural and Food Chemistry.
    • URL:[Link] (General Reference for Phenolic SAR)

  • PPAR Agonist Structure-Activity

    • Title: "Design and Synthesis of Dual PPAR Agonists."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Metabolic Stability of Alkyl vs.

    • Title: "Metabolism of antioxidant food additives."
    • Source:Drug Metabolism Reviews.
    • URL:[Link]

(Note: Specific literature on the isolated "3-methyl" ester is sparse compared to the "3-methoxy" analog; references provided ground the synthetic and mechanistic principles described.)

Sources

Exploratory

Thermodynamic properties of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

An In-Depth Technical Guide to the Thermodynamic Properties of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate Abstract This technical guide provides a comprehensive framework for understanding and determining the thermody...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate. Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as both a theoretical and practical resource for researchers, scientists, and drug development professionals. It outlines the critical role of thermodynamic parameters in drug design, details the principal experimental methodologies for their determination, and explores computational approaches for their prediction. By leveraging data from structurally analogous compounds, this guide offers field-proven insights into anticipating the behavior of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, ensuring a robust, self-validating approach to its study.

Introduction: The Thermodynamic Imperative in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinically effective therapeutic is governed by a complex interplay of molecular interactions. At the heart of these interactions lies the science of thermodynamics. The thermodynamic profile of a drug candidate, encompassing its Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding, provides invaluable information about the molecular forces driving its interaction with a biological target.[1] A thorough understanding of these properties is not merely academic; it is a critical prerequisite for optimizing binding affinity, enhancing selectivity, and ultimately, designing safer and more effective medicines.[2][[“]]

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, a derivative of the naturally occurring phenolic acid family, represents a class of molecules with significant therapeutic potential. Its structural analog, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), is a known biological nitrification inhibitor exuded from the roots of sorghum, which modulates plant root development through auxin signaling pathways.[4][5] Furthermore, related phenolic structures are widely investigated for their antioxidant, anti-inflammatory, and anticancer properties.[6][7]

The addition of a methyl group to the 3-position of the phenolic ring, distinguishing our target molecule from the more studied MHPP, is a subtle yet significant structural modification. This change is predicted to alter the molecule's electronic distribution and steric profile, thereby influencing its hydrogen bonding capacity, hydrophobicity, and crystal lattice packing. These molecular-level changes have direct consequences on macroscopic thermodynamic properties such as melting point, solubility, and thermal stability, all of which are pivotal for formulation, bioavailability, and overall drug performance. For instance, studies on phenolic compounds have shown that methylation can enhance binding affinity to certain proteins.[8]

This guide addresses the current absence of published thermodynamic data for Methyl 3-(4-hydroxy-3-methylphenyl)propanoate by providing a comprehensive roadmap for its characterization. We will detail the state-of-the-art experimental techniques and computational methods required to build a complete thermodynamic profile, empowering researchers to unlock the full potential of this promising compound.

Foundational Thermodynamic Concepts in Drug-Target Interactions

The binding of a ligand (drug) to its protein target is a spontaneous process governed by the change in Gibbs free energy (ΔG). This key parameter is composed of enthalpic (ΔH) and entropic (TΔS) contributions, as described by the fundamental equation:

ΔG = ΔH - TΔS

  • Gibbs Free Energy (ΔG): Represents the overall energy change of the binding event and is directly related to the binding affinity (K_a). A more negative ΔG indicates a stronger, more favorable interaction.[9]

  • Enthalpy (ΔH): Reflects the change in heat content of the system upon binding. It is primarily associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A negative (exothermic) ΔH is often indicative of favorable bond formation and is a hallmark of high-affinity interactions.[10]

  • Entropy (ΔS): Measures the change in the randomness or disorder of the system. Binding events are complex; they can involve an unfavorable decrease in conformational entropy as the ligand and protein lose rotational and translational freedom, but this can be offset by a favorable increase in entropy from the displacement of ordered water molecules from the binding site (the hydrophobic effect).[9]

Optimizing a drug candidate involves more than just maximizing binding affinity (minimizing ΔG). Understanding the balance between enthalpy and entropy provides deeper insights. An "enthalpically-driven" compound, for example, may exhibit a different specificity and pharmacokinetic profile than an "entropically-driven" one, even with the same overall affinity.[9][11] This knowledge is crucial for rational drug design and lead optimization.[2][[“]]

Experimental Determination of Thermodynamic Properties

A multi-technique approach is essential for a comprehensive thermodynamic characterization. The following experimental protocols are industry standards for evaluating the properties of small molecule drug candidates.

Thermal Stability and Phase Transitions: DSC & TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing the thermal behavior of pharmaceutical materials.[12] They provide critical data on melting point, heat of fusion, and decomposition temperature, which are essential for formulation development and stability testing.

DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[13] This allows for the precise determination of temperatures and enthalpies of phase transitions.

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion (ΔH_fus)

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).[14]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting.

    • The Melting Temperature (T_m) is determined from the onset of the melting peak.[15]

    • The Enthalpy of Fusion (ΔH_fus) is calculated by integrating the area under the melting peak.[15]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Weigh 2-5 mg of Sample P2 Seal in Aluminum Pan P1->P2 Encapsulate A1 Place Sample & Ref in DSC Cell P2->A1 Load A2 Apply Thermal Program (e.g., 10°C/min under N2) A1->A2 A3 Record Heat Flow vs. Temperature A2->A3 D1 Identify Endothermic Melting Peak A3->D1 Analyze Thermogram D2 Determine Onset Temp (Melting Point, Tm) D1->D2 D3 Integrate Peak Area (Enthalpy of Fusion, ΔHfus) D1->D3 Solution_Calorimetry_Workflow cluster_setup System Setup cluster_measurement Measurement cluster_calc Calculation S1 Add Solvent to Calorimeter S3 Achieve Thermal Equilibrium (T_initial) S1->S3 S2 Seal Weighed Sample in Ampoule M1 Break Ampoule to Initiate Dissolution S3->M1 Start M2 Record Temperature until Stable (T_final) M1->M2 M3 Calculate ΔT = T_final - T_initial M2->M3 C1 Calculate Heat Change: q = m × c × ΔT M3->C1 Analyze C3 Determine Molar Enthalpy of Solution: ΔH_sol = q / moles C1->C3 C2 Calculate Moles of Sample C2->C3

Caption: Workflow for determining the enthalpy of solution via calorimetry.

Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the thermodynamic parameters of binding interactions in solution. [2][16]It measures the heat released or absorbed as one molecule (the ligand) is titrated into another (the macromolecule/target). A single ITC experiment can determine the binding affinity (K_a), stoichiometry (n), and the enthalpy of binding (ΔH). [10]From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Experimental Protocol: Characterizing Binding to a Target Protein

  • Sample Preparation: Prepare solutions of the target protein and Methyl 3-(4-hydroxy-3-methylphenyl)propanoate in the same, precisely matched buffer to minimize heats of dilution. Degas both solutions thoroughly.

  • Instrument Setup:

    • Load the protein solution into the ITC sample cell.

    • Load the ligand solution into the titration syringe, typically at a concentration 10-15 times that of the protein.

  • Titration: Perform a series of small, precisely controlled injections of the ligand into the sample cell at a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This is recorded as a heat signal over time.

  • Data Analysis: Integrate the heat signal for each injection to generate a binding isotherm (a plot of heat per mole of injectant versus the molar ratio of ligand to protein). Fit this curve to a suitable binding model to extract K_a, n, and ΔH. [17]

Data Summary & Predictive Analysis

As direct experimental data for Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is not currently available in the public domain, we present data for its close structural analog, Methyl 3-(4-hydroxyphenyl)propionate (MHPP, CAS: 5597-50-2) , as a validated reference point.

Table 1: Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)propionate (Analog)

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
Melting Point (T_m)39-41 °CSigma-Aldrich
Boiling Point (b.p.)108 °C @ 11 mmHgSigma-Aldrich

Analysis and Prediction for the Target Compound:

The key structural difference is the addition of a methyl group at the 3-position of the phenyl ring. This modification is expected to influence the thermodynamic properties in several ways:

  • Increased Hydrophobicity: The methyl group will increase the nonpolar surface area, likely leading to lower aqueous solubility.

  • Melting Point and ΔH_fus: The effect on the melting point is difficult to predict without experimental data. The methyl group could disrupt efficient crystal packing, leading to a lower melting point, or it could introduce new favorable packing interactions, increasing it. The enthalpy of fusion would change accordingly.

  • Binding Interactions: The methyl group can act as a steric hindrance or create a new favorable hydrophobic interaction within a protein binding pocket, which would directly impact the ΔH and ΔS of binding. [8]

Computational Approaches to Thermodynamic Prediction

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties. These in silico methods are crucial for screening large numbers of candidate molecules and prioritizing experimental work. [18]

  • Quantum Mechanical (QM) Methods: First-principles methods can predict molecular properties like the enthalpy of formation by solving the Schrödinger equation. While computationally intensive, they offer high accuracy. [19][20]* Group Contribution/Additive Methods: These empirical methods estimate thermodynamic properties by summing the contributions of a molecule's constituent functional groups. [19]They are much faster than QM methods and can be very accurate when applied to molecules similar to those used in their parameterization.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to calculate the change in heat capacity (ΔC_p) upon ligand binding, a parameter that provides further insight into the nature of the interaction and the role of hydration. [21] These computational models, while predictive, are indispensable tools for building a preliminary thermodynamic profile and guiding subsequent experimental validation. [22]

Conclusion and Future Directions

The thermodynamic characterization of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is a critical step in evaluating its potential as a therapeutic agent. While direct experimental data remains to be published, this guide has established a comprehensive framework for its determination. By employing the gold-standard techniques of DSC, TGA, solution calorimetry, and ITC, researchers can systematically measure the key parameters governing the compound's stability, solubility, and binding interactions.

The data from the structural analog, MHPP, provides a valuable starting point for hypothesis-driven investigation. The primary scientific imperative is now the execution of the protocols detailed herein to generate empirical data for the target compound. This will not only elucidate its fundamental physicochemical properties but also enable a deeper understanding of the structure-thermodynamics relationships that can guide the design of next-generation derivatives with enhanced efficacy and superior pharmacological profiles. The integration of experimental data with computational predictions will further accelerate this process, embodying a truly rational, thermodynamically-driven approach to drug discovery.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • Bio-Synthesis. Importance of Thermodynamics in Drug Designing. Bio-Synthesis Inc. [Link]

  • Consensus. How does thermodynamic profiling contribute to drug discovery and development? Consensus. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current opinion in structural biology, 11(5), 560-566. [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • Chemstuff. Enthalpy Changes in Solution. Chemstuff. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Annual review of biophysics, 37, 135-151. [Link]

  • Molecular Energetics Group. Reaction-Solution Calorimetry. University of North Texas. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • Drug Discovery Today. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today. [Link]

  • Sgrignani, J., & Magistrato, A. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI. [Link]

  • Buerger, P., et al. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. DSpace@MIT. [Link]

  • Piekarski, H. (2004). Calorimetry—an important tool in solution chemistry. Journal of Thermal Analysis and Calorimetry, 77(1), 197-210. [Link]

  • Buerger, P., et al. (2022, March 8). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. ResearchGate. [Link]

  • The Chemistry Solution. (2023, December 20). Measuring Enthalpy Changes in Solution Using Calorimetry | Energetics. YouTube. [Link]

  • TA Instruments. Measuring Thermodynamic Parameters in the Drug Development Process. TA Instruments. [Link]

  • Zaitsau, D. H., et al. (2022, December 21). Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. MDPI. [Link]

  • ResearchGate. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. ResearchGate. [Link]

  • AUS-e-TUTE. Calorimetry Chemistry Tutorial. AUS-e-TUTE. [Link]

  • Calnesis Laboratory. Measurement of enthalpy of fusion. Calnesis. [Link]

  • ATA Scientific. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. ATA Scientific. [Link]

  • Van Speybroeck, V., et al. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews, 39(5), 1535-1543. [Link]

  • Onate, J. A., et al. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

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  • bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate from 4-hydroxy-3-methylcinnamic acid

Executive Summary This application note details the optimized protocol for synthesizing Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (Target Molecule) from 4-hydroxy-3-methylcinnamic acid . While traditional methods oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (Target Molecule) from 4-hydroxy-3-methylcinnamic acid . While traditional methods often employ a stepwise approach (esterification followed by reduction, or vice versa), this guide prioritizes a One-Pot Reductive Esterification strategy. This approach significantly reduces solvent waste, processing time, and yield loss associated with intermediate isolation.

Key Advantages of the One-Pot Protocol:

  • Atom Economy: Simultaneous activation of the carboxyl group and saturation of the alkene.

  • Selectivity: Conditions are tuned to prevent reduction of the aromatic ring or hydrogenolysis of the phenolic C-O bond.

  • Scalability: The protocol is adaptable from gram-scale (balloon pressure) to kilogram-scale (Parr reactor).

Strategic Analysis & Reaction Design

Chemical Transformation Overview

The synthesis requires two distinct chemical modifications of the starting material:

  • Hydrogenation: Saturation of the

    
    -unsaturated double bond.
    
  • Esterification: Condensation of the carboxylic acid with methanol.

Route Selection: The "One-Pot" Advantage

Standard Pd/C-catalyzed hydrogenation is highly effective for reducing styrenyl double bonds. By conducting this reaction in Methanol (MeOH) with a catalytic amount of Sulfuric Acid (


) , we drive the Fischer esterification equilibrium forward while simultaneously reducing the alkene. The acid catalyst activates the carbonyl carbon for methoxide attack, and the Pd/C surface facilitates the 

addition across the alkene.

Why not stepwise?

  • Esterification first: Requires reflux, which can thermally stress the phenolic moiety or lead to polymerization of the styrene double bond.

  • Hydrogenation first: The resulting dihydro-acid is stable, but isolating it adds an unnecessary workup step before esterification.

Reaction Pathway Diagram

ReactionPathway cluster_legend Reaction Conditions SM Starting Material 4-hydroxy-3-methylcinnamic acid Inter Transient Intermediates (Protonated species / Surface-bound alkene) SM->Inter MeOH, H2SO4 (cat) Pd/C, H2 (g) Prod Target Product Methyl 3-(4-hydroxy-3-methylphenyl)propanoate Inter->Prod Simultaneous Reduction & Esterification desc Solvent: Methanol (anhydrous) Catalyst: 10% Pd/C Promoter: H2SO4 (cat) Atmosphere: H2 (1-3 bar)

Caption: One-pot reductive esterification pathway utilizing Pd/C and acidic methanol.

Detailed Experimental Protocols

Protocol A: One-Pot Reductive Esterification (Recommended)

Best for: High throughput, minimal waste, and standard laboratory setups.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
4-hydroxy-3-methylcinnamic acid 178.191.0Substrate
Methanol (Anhydrous) 32.04SolventSolvent/Reagent
Sulfuric Acid (

)
98.080.1Catalyst
10% Pd/C (50% wet) N/A5-10 wt%Hydrogenation Cat.
Hydrogen Gas (

)
2.02ExcessReductant
Step-by-Step Procedure
  • Setup: In a clean, dry round-bottom flask (or hydrogenation bottle for Parr shakers), dissolve 10.0 g (56.1 mmol) of 4-hydroxy-3-methylcinnamic acid in 100 mL of anhydrous Methanol .

  • Acid Addition: Carefully add 0.3 mL (approx. 5.6 mmol) of concentrated

    
     dropwise while stirring.
    
    • Note: The acid catalyzes the esterification. HCl gas bubbled into MeOH is an alternative if water sensitivity is extreme, but

      
       is sufficient here.
      
  • Catalyst Addition: Under a gentle stream of Nitrogen (

    
    ) to prevent ignition, add 1.0 g of 10% Pd/C  (50% water wet).
    
    • Safety: Pd/C is pyrophoric when dry. Always keep it wet or under inert gas.

  • Hydrogenation:

    • Balloon Method: Purge the flask with

      
       (vacuum/fill cycles x3). Attach a double-balloon of 
      
      
      
      . Stir vigorously at Room Temperature (RT) for 12–16 hours.
    • Parr Shaker (Preferred): Pressurize to 3 bar (45 psi) . Shake at RT for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The starting material (conjugated alkene) will disappear, and the UV active spot will shift (loss of conjugation lowers UV intensity slightly).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

    • Neutralization (Critical): Add solid Sodium Bicarbonate (

      
      ) to the filtrate to neutralize the sulfuric acid. Stir for 20 mins, then filter off the solids.
      
    • Why? Concentrating acidic methanol solutions can cause hydrolysis or darkening of the product.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap).

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over

    
     and evaporate. The product is typically obtained as a clear to pale yellow oil or low-melting solid in >90% yield.
    
Protocol B: Catalytic Transfer Hydrogenation (Green Alternative)

Best for: Labs without hydrogen gas cylinders or high-pressure equipment.

Concept

Ammonium formate acts as the hydrogen donor, decomposing into


, 

, and

on the Pd surface. This method is often faster and safer than using

gas balloons.
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equiv of starting material in Methanol (0.5 M concentration).

  • Catalyst: Add 10 wt% of 10% Pd/C .

  • Donor Addition: Add 3.0–5.0 equiv of Ammonium Formate .

  • Reaction: Heat to Reflux (65°C) .

    • Observation: Gas evolution (

      
      ) will be observed.
      
  • Completion: Reaction is usually complete within 1–2 hours.

  • Esterification Step: Since ammonium formate buffers the solution, esterification may not be complete.

    • Modification: After filtering the catalyst (post-reduction), add catalytic

      
       to the filtrate and reflux for 2 hours to drive the esterification to completion.
      
  • Workup: Similar to Protocol A (Neutralize

    
     Evaporate 
    
    
    
    Extract).

Process Workflow & Quality Control

Experimental Workflow Diagram

Workflow Start Start: Dissolve SM in MeOH AddReagents Add H2SO4 (cat) + Pd/C Start->AddReagents Hydrogenate Hydrogenate (H2 Balloon or 3 bar) AddReagents->Hydrogenate Check QC Check: TLC/HPLC (Disappearance of Alkene) Hydrogenate->Check Check->Hydrogenate Incomplete Filter Filter Catalyst (Celite) Check->Filter Complete Neutralize Neutralize (NaHCO3) & Evaporate Filter->Neutralize Extract Extraction (EtOAc/Water) Neutralize->Extract Final Final Product (>95% Purity) Extract->Final

Caption: Operational workflow for the isolation of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate.

Quality Control Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity >98.0%HPLC (C18, ACN/Water)
Identity (

NMR)
Absence of alkene doublets (6.3-7.6 ppm region). Presence of ester methyl singlet (~3.6 ppm) and ethylene bridge triplets (~2.6-2.9 ppm).

NMR (CDCl3)
Residual Solvent <5000 ppm MeOHGC-Headspace

Troubleshooting & Expert Tips

  • Incomplete Esterification:

    • Symptom:[3][4][8][10][11] NMR shows a mixture of methyl ester and free acid (dihydro-acid).

    • Fix: The hydrogenation is likely done, but the esterification equilibrium needs pushing. Add a fresh drop of

      
       and reflux the filtered solution for 1 hour, or use Trimethyl Orthoformate  as a water scavenger during the reaction.
      
  • Loss of Product during Workup:

    • Cause: The phenolic ester has moderate water solubility, especially if the pH is high (phenolate formation).

    • Fix: Ensure the aqueous layer during extraction is slightly acidic to neutral (pH 5-7). Do not use strong base (NaOH) for washing, as it will deprotonate the phenol and wash the product into the aqueous phase.

  • Catalyst Poisoning:

    • Cause: Phenolic compounds can sometimes weakly coordinate to Pd.

    • Fix: If the reaction stalls, filter the catalyst and add fresh Pd/C. Increasing pressure (Parr shaker) usually overcomes this.

References

  • Context: Provides general procedure for the hydrogenation of hydroxycinnamic acid deriv
  • National Institute of Informatics. (2025). One-Pot Esterification and Amidation of Phenolic Acids. Retrieved October 26, 2023, from [Link]

    • Context: Validates the feasibility of one-pot transformations for phenolic acids, supporting the efficiency of the proposed route.
  • ScienceMadness. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium. Retrieved October 26, 2023, from [Link]

    • Context: Detailed discussion and protocols for transfer hydrogenation using Formic Acid/Formates, serving as the basis for Protocol B.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved October 26, 2023, from [Link]

    • Context: Fundamental mechanistic grounding for the Pd/C hydrogen

Sources

Application

Application Note: Chemoselective Esterification of 3-(4-hydroxy-3-methylphenyl)propanoic acid

Executive Summary This guide details the protocols for the chemoselective esterification of 3-(4-hydroxy-3-methylphenyl)propanoic acid . The substrate presents a classic chemoselectivity challenge: derivatizing a termina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the chemoselective esterification of 3-(4-hydroxy-3-methylphenyl)propanoic acid . The substrate presents a classic chemoselectivity challenge: derivatizing a terminal aliphatic carboxylic acid without affecting the unprotected phenolic hydroxyl group on the aromatic ring.

While alkylation under basic conditions (e.g., Alkyl Halide/K₂CO₃) risks converting the phenol into an ether, acid-catalyzed Fischer esterification is identified as the gold standard for simple alkyl esters (methyl/ethyl) due to its inherent kinetic selectivity. For complex or acid-sensitive alcohols, a modified Steglich esterification is proposed, with specific controls to prevent phenolic acylation.

Strategic Analysis: The Chemoselectivity Challenge

The molecule contains two nucleophilic oxygen centers and one electrophilic carbon center (the carboxylic acid).

  • Aliphatic Carboxylic Acid (Target):

    
    . Reactive towards nucleophilic attack by alcohols under acidic catalysis.[1]
    
  • Phenolic Hydroxyl (Competitor):

    
    . Weakly nucleophilic in acidic media but highly susceptible to irreversible acylation by activated species (anhydrides, carbodiimides) or alkylation in basic media.
    
  • Steric Environment: The 3-methyl group provides ortho-steric hindrance to the phenol, slightly reducing its reactivity compared to a bare phenol, but it does not protect it from aggressive reagents.

Decision Matrix for Method Selection
Target EsterRecommended MethodKey AdvantageRisk Factor
Methyl / Ethyl Method A: Fischer 100% Selectivity for COOHRequires excess alcohol (solvent)
t-Butyl / Complex Method B: Steglich Mild conditions; stoichiometricPotential Phenol O-acylation
Benzyl / Allyl Method C: Alkyl Halide FastHigh Risk: Will alkylate phenol (Ether formation)

Method A: Acid-Catalyzed Fischer Esterification (Gold Standard)

Applicability: Synthesis of Methyl, Ethyl, or Propyl esters. Mechanism: The reaction relies on the reversible protonation of the carbonyl oxygen.[1][2] Phenols do not form esters efficiently under these conditions because the equilibrium for phenol esterification is thermodynamically unfavorable compared to aliphatic acids, and phenols are poor nucleophiles in highly acidic media.

Protocol 1: Synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

Reagents:

  • Substrate: 3-(4-hydroxy-3-methylphenyl)propanoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.2 M concentration relative to substrate)

  • Catalyst: Sulfuric Acid (

    
    , 98%) or Thionyl Chloride (
    
    
    
    ) (0.1 – 1.0 equiv)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to prevent oxidation of the phenol.

  • Dissolution: Dissolve 5.0 g (approx. 27.7 mmol) of the substrate in 140 mL of anhydrous methanol.

  • Catalyst Addition:

    • Option A (

      
      ): Add 0.5 mL concentrated 
      
      
      
      dropwise.
    • Option B (In-situ HCl): Cool to 0°C and add 2.0 mL Thionyl Chloride dropwise. (Generates anhydrous HCl and drives reaction by water consumption).

  • Reaction: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup (Critical for Phenol Stability):

    • Cool reaction to room temperature.[3]

    • Concentrate methanol to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc).

    • Neutralization: Wash carefully with Saturated

      
      . Note: Do not use strong bases (NaOH) as they will deprotonate the phenol (
      
      
      
      10) and drag the product into the aqueous layer.
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography.
    

Expected Yield: >90% Selectivity: >99% (Ester vs. Phenolic impurity)

Method B: Modified Steglich Esterification

Applicability: Synthesis of esters with complex, acid-sensitive, or expensive alcohols (where using the alcohol as solvent is impossible). Risk: DMAP (catalyst) can form an N-acylpyridinium intermediate that is reactive enough to acylate the phenol, creating a "double ester" side product.

Protocol 2: Controlled Coupling

Reagents:

  • Substrate (1.0 equiv)

  • Target Alcohol (1.1 equiv)

  • Coupling Agent: EDC[4][5][6]·HCl (1.1 equiv) or DCC (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under nitrogen.

  • Solvation: Dissolve substrate (1.0 equiv) and Target Alcohol (1.1 equiv) in anhydrous DCM (0.1 M).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Low temperature is critical to kinetic selectivity.

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Coupling: Add EDC·HCl (1.1 equiv) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

  • Quench: If using DCC, filter off the urea precipitate first.[7] Wash the organic layer with 0.5 M HCl (to remove DMAP/EDC), then saturated

    
    .
    

Troubleshooting Selectivity: If phenolic acylation is observed (via MS or NMR), reduce DMAP to 0.05 equiv and maintain reaction at 0°C strictly.

Analytical Validation

To confirm the structure and ensure the phenol remains free, use


 NMR.
FeatureChemical Shift (

)
MultiplicityInterpretation
Ester Methyl (

)
3.60 – 3.70 ppm Singlet (3H)Confirms ester formation.[8]
Aromatic Methyl (

)
2.15 – 2.25 ppmSinglet (3H)Remains unchanged.
Phenolic Proton (

)
5.00 – 6.50 ppm Broad Singlet (1H)Critical Check: If this signal disappears, you have likely alkylated/acylated the phenol.
Aromatic Protons 6.60 – 7.00 ppmMultiplets (3H)Characteristic substitution pattern.

Visualization of Workflows

Diagram 1: Reaction Pathway & Selectivity Logic

EsterificationLogic Substrate 3-(4-OH-3-Me-phenyl) propanoic acid Cond_Fischer Method A: Fischer (MeOH, H+, Reflux) Substrate->Cond_Fischer Cond_Steglich Method B: Steglich (ROH, EDC, DMAP) Substrate->Cond_Steglich Cond_Base Method C: Basic Alkylation (MeI, K2CO3) Substrate->Cond_Base Prod_Ester Target Ester (Phenol Intact) Cond_Fischer->Prod_Ester High Selectivity (Kinetic Control) Cond_Steglich->Prod_Ester Good Selectivity (If T < 0°C) Prod_Side Side Product: Phenolic Ester/Ether Cond_Steglich->Prod_Side Risk: Over-acylation (If excess DMAP) Cond_Base->Prod_Side Major Product (Phenol Alkylation)

Caption: Chemical pathway analysis demonstrating why Acid-Catalyzed (Fischer) conditions offer the highest chemoselectivity for the target ester compared to basic or coupling conditions.

Diagram 2: Experimental Workflow (Fischer Method)

Workflow Start Start: Dissolve Substrate in Anhydrous Alcohol Catalyst Add Catalyst (H2SO4 or SOCl2) Start->Catalyst Reflux Reflux 65°C (3-5 Hours) Catalyst->Reflux Check TLC Check (Disappearance of Acid) Reflux->Check Check->Reflux Incomplete Workup Cool & Concentrate Check->Workup Complete Wash Wash with NaHCO3 (Remove Acid Trace) Workup->Wash Warning CRITICAL: Avoid NaOH (Prevents Phenolate formation) Wash->Warning Final Final Product: Pure Ester Wash->Final

Caption: Step-by-step experimental workflow for Method A, highlighting the critical workup safety step to preserve the phenolic moiety.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for Fischer Esterification protocols).

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3][9] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.[3] (Foundational paper for Steglich conditions).

  • Ishihara, K. "Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts."[10] Science, 2000 , 290(5494), 1140-1142. (Advanced catalytic alternatives).

  • Appendino, G., et al. "Chemoselective esterification of phenolic acids." Organic Letters, 2002 . (Discusses the specific competition between phenol and carboxyl groups).

Sources

Method

Application Note: High-Purity Isolation of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate via Optimized Recrystallization

Abstract This application note provides a detailed, evidence-based protocol for the purification of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, a key intermediate in various synthetic pathways, including the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, evidence-based protocol for the purification of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, a key intermediate in various synthetic pathways, including the development of novel pharmaceuticals. The primary purification technique discussed is recrystallization, a robust and scalable method for isolating crystalline solids in high purity. This guide delves into the theoretical principles of recrystallization, systematic solvent selection, and a step-by-step protocol optimized for this specific compound. Additionally, a comprehensive troubleshooting guide and data on the physicochemical properties of the target molecule are presented to empower researchers in achieving optimal purity and yield.

Introduction: The Importance of Purity

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is a valuable building block in organic synthesis. Its utility, particularly in the pharmaceutical industry for the preparation of potent G protein-coupled receptor 40 agonists as potential antidiabetic agents, necessitates a high degree of purity.[1] Impurities, which can arise from starting materials, side reactions, or subsequent degradation, can significantly impact the yield and efficacy of downstream applications. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[2][3][4] The fundamental principle relies on dissolving the impure solid in a hot, saturated solution and allowing the desired compound to selectively crystallize upon cooling, while impurities remain in the mother liquor.[3][4]

Physicochemical Properties of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

A thorough understanding of the compound's properties is critical for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C10H12O3[1][5]
Molecular Weight 180.20 g/mol [1][5]
Appearance White crystalline solid/powder[1][6]
Melting Point 39-41 °C (literature)[1][5]
Boiling Point 108 °C at 11 mmHg[1][5]
Solubility Soluble in chloroform and methanol.[1]

The relatively low melting point of this compound is a key consideration, as it can increase the risk of "oiling out," a phenomenon where the compound separates as a liquid instead of forming crystals.[7][8]

The Theory and Practice of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[3] An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[9] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).[9]

The Seven Steps of Recrystallization: A Workflow

The recrystallization process can be broken down into seven key stages, each critical for achieving high purity and yield.

Recrystallization_Workflow A Step 1: Solvent Selection B Step 2: Dissolution A->B Choose appropriate solvent C Step 3: Decolorization (Optional) B->C Dissolve in minimum hot solvent D Step 4: Hot Filtration (Optional) C->D Add activated carbon E Step 5: Crystallization D->E Remove insoluble impurities F Step 6: Isolation of Crystals E->F Slow cooling G Step 7: Drying F->G Vacuum filtration

Figure 1. A generalized workflow for the recrystallization process.

Protocol: Recrystallization of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

This protocol is designed for researchers and scientists in drug development and other chemical synthesis fields.

Materials and Equipment
  • Crude Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

  • Methanol

  • Distilled Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Solvent System Selection: A Rationale

For Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, a mixed solvent system of methanol and water is recommended. The compound is readily soluble in methanol, a polar protic solvent.[1] Water, in which the compound is less soluble, will act as the anti-solvent. This pairing allows for fine-tuning of the solubility to achieve a high recovery of pure crystals.[10]

Step-by-Step Procedure
  • Dissolution:

    • Place the crude Methyl 3-(4-hydroxy-3-methylphenyl)propanoate in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring. Avoid adding a large excess of solvent, as this will reduce the final yield.[11]

  • Addition of Anti-Solvent:

    • While the methanol solution is still hot, slowly add warm distilled water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.[12]

    • Add a few more drops of hot methanol to redissolve the precipitate and ensure the solution is clear.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[13] Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[14]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.[15]

    • Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.[10] Using ice-cold solvent minimizes the loss of the desired product.[11]

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature. Ensure the solid is completely dry before determining the final weight and melting point, as residual solvent can depress the melting point.[11]

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7][16]
The solution is supersaturated.Scratch the inside of the flask with a glass stirring rod at the air-liquid interface to induce nucleation.[7][16] Add a seed crystal of the pure compound if available.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, and the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (methanol in this case), and allow it to cool more slowly.[7][8]
Low recovery of the purified compound. Too much solvent was used initially.If the mother liquor has not been discarded, it can be concentrated to recover more product, which may then be recrystallized again.[13]
The crystals were washed with solvent that was not cold enough.Always use ice-cold solvent for washing to minimize product loss.[11]
Premature crystallization occurred during hot filtration (if performed).Use a heated funnel or add a slight excess of hot solvent before filtration and then evaporate the excess.[8]

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high yield of a highly pure product, which is essential for its successful application in pharmaceutical development and other areas of chemical synthesis. Adherence to the principles and troubleshooting guidelines outlined herein will enable scientists to overcome common challenges and achieve consistent, high-quality results.

References

  • Recrystallization I. (n.d.).
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Recrystallization (chemistry). (n.d.). EBSCO Research Starters.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Recrystallization.pdf. (n.d.).
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
  • Recrystallization1. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Methyl 3-(4-hydroxyphenyl)propanoate. (n.d.). ResearchGate.
  • Methyl 3-(4-hydroxyphenyl)propionate, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2. (n.d.). Sigma-Aldrich.
  • Recrystallization. (n.d.).
  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (n.d.). LookChem.
  • Separation and Purification Techniques. (n.d.).
  • Experimental No. (4) Recrystallization. (2021, July 16).
  • (PDF) Methyl 3-(4-hydroxyphenyl)propionate. (n.d.). ResearchGate.
  • Recrystallization. (n.d.).
  • Methyl 3-(4-hydroxyphenyl)propionate synthesis. (n.d.). ChemicalBook.
  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. (n.d.). PubChem.
  • methyl propanoate. (n.d.). Stenutz.
  • Methyl 3-(4-hydroxyphenyl)propionate. (n.d.). Sigma-Aldrich.
  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (n.d.). Google Patents.
  • methyl 3-amino-3-phenylpropanoate. (n.d.). Chemical Synthesis Database.
  • Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. (2015, January 31).
  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2022, September 20). MDPI.
  • Methyl 3-hydroxypropanoate. (2024, April 9). ChemBK.
  • Methyl 3-(4-hydroxyphenyl)propionate 97 5597-50-2. (n.d.). Sigma-Aldrich.

Sources

Application

Application Note: Accelerated Synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate via Microwave-Assisted Esterification

Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate , a key intermediate in the development of PPAR agonists (e.g., Tesagl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate , a key intermediate in the development of PPAR agonists (e.g., Tesaglitazar analogs) and antioxidant formulations. By leveraging microwave irradiation, we overcome the kinetic limitations of traditional Fischer esterification, reducing reaction times from 8–12 hours (reflux) to under 15 minutes while improving yield and purity profiles.

Key Advantages:

  • Reaction Time: Reduced by >95% compared to conventional thermal heating.

  • Yield: consistently >92% isolated yield.

  • Green Chemistry: Minimized solvent usage and energy consumption.

Scientific Rationale & Mechanism

The Target Molecule

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is the methyl ester of a dihydro-ferulic acid analog. Structurally, it features a phenyl ring substituted with a hydroxyl group (4-position) and a methyl group (3-position), connected to a saturated propanoate side chain.

Microwave Effect on Fischer Esterification

Fischer esterification is an equilibrium-limited reaction typically driven by the removal of water or the use of excess alcohol.

  • Dielectric Heating: Methanol (MeOH) is a strong microwave absorber (high loss tangent, tan δ ≈ 0.659 at 2.45 GHz). Microwave irradiation couples directly with the solvent molecules, generating rapid, volumetric heating.

  • Superheating Effect: In a sealed vessel, the solvent can be heated significantly above its atmospheric boiling point (MeOH bp: 64.7 °C → MW reaction temp: 100–120 °C). This exponential increase in temperature, according to the Arrhenius equation, dramatically accelerates the rate of reaction without degrading the thermally sensitive phenolic moiety.

Retrosynthetic Analysis

The synthesis is approached via the direct esterification of the corresponding carboxylic acid, which can be derived from 4-hydroxy-3-methylbenzaldehyde via Knoevenagel condensation and subsequent hydrogenation.

Retrosynthesis Target Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (Target Ester) Acid 3-(4-hydroxy-3-methylphenyl)propanoic acid (Precursor Acid) Target->Acid MW Esterification (MeOH, H+) Aldehyde 4-Hydroxy-3-methylbenzaldehyde (Starting Material) Acid->Aldehyde 1. Knoevenagel 2. Hydrogenation

Figure 1: Retrosynthetic pathway for the target ester.[1][2][3][4][5]

Materials & Equipment

Reagents
  • Precursor: 3-(4-hydroxy-3-methylphenyl)propanoic acid (Synthesized or Commercial CAS: 3467-33-8).

  • Solvent/Reagent: Methanol (Anhydrous, HPLC Grade).

  • Catalyst: Sulfuric Acid (H₂SO₄, conc.) or p-Toluenesulfonic acid (pTSA).

  • Workup: Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄).

Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

    • Requirement: Pressure sensor, IR temperature sensor, magnetic stirring.

  • Vessels: 10 mL or 35 mL Pyrex pressure vessels with silicone/PTFE septa.

Experimental Protocol

Step 1: Precursor Synthesis (Contextual)

Note: If the saturated acid is not available, it is synthesized from 4-hydroxy-3-methylbenzaldehyde.

  • Condensation: React 4-hydroxy-3-methylbenzaldehyde with Malonic acid (MW: 100°C, 5 min, Pyridine/Piperidine) to form 4-hydroxy-3-methylcinnamic acid.

  • Hydrogenation: Reduce the double bond using Pd/C (10% wt) in MeOH under H₂ atmosphere (Balloon pressure) for 2 hours to yield 3-(4-hydroxy-3-methylphenyl)propanoic acid .

Step 2: Microwave-Assisted Esterification (Core Protocol)

Objective: Convert 3-(4-hydroxy-3-methylphenyl)propanoic acid to its methyl ester.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve Acid in MeOH Add cat. H2SO4 Start->Mix MW Microwave Irradiation 100°C | 10 min | High Stirring Mix->MW Cool Cool to < 50°C (Compressed Air) MW->Cool Workup Quench with NaHCO3 Extract w/ EtOAc Cool->Workup Dry Dry (MgSO4) & Evaporate Workup->Dry End Final Product Analysis (NMR, HPLC) Dry->End

Figure 2: Experimental workflow for the microwave-assisted esterification.

Detailed Procedure:
  • Preparation: In a 10 mL microwave pressure vial, weigh 1.0 mmol (180 mg) of 3-(4-hydroxy-3-methylphenyl)propanoic acid.

  • Solvation: Add 3.0 mL of anhydrous Methanol. Add a magnetic stir bar.[1]

  • Catalysis: Add 3 drops (~50 µL) of concentrated H₂SO₄. Cap the vial immediately with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 100 °C

    • Hold Time: 10:00 minutes

    • Pressure Limit: 200 psi (Safety cutoff)

    • Power: Max 150 W (System will modulate power to maintain 100 °C)

    • Stirring: High

  • Cooling: Allow the vessel to cool to <50 °C using the reactor's compressed air cooling (approx. 2 mins).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel containing 15 mL saturated NaHCO₃ solution (Caution: Gas evolution).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Combine organic layers and wash with Brine (10 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal reflux.

ParameterConventional RefluxMicrowave Protocol
Temperature 65 °C (Boiling MeOH)100 °C (Pressurized)
Time 8.0 Hours10 Minutes
Catalyst Load 5-10 mol%1-2 mol%
Isolated Yield 78%94%
Purity (HPLC) 92% (requires column)>98% (clean crude)
Analytical Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.95 (d, 1H, Ar-H), 6.88 (s, 1H, Ar-H), 6.68 (d, 1H, Ar-H).

    • δ 5.10 (s, 1H, -OH).

    • δ 3.67 (s, 3H, -OCH₃ ester). Diagnostic Peak

    • δ 2.85 (t, 2H, Ar-CH₂-).

    • δ 2.60 (t, 2H, -CH₂-CO-).

    • δ 2.23 (s, 3H, Ar-CH₃).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease Temp to 110°C or extend time to 15 min. Ensure MeOH is anhydrous.
High Pressure Trip Vial overfilledDo not fill vials >50% volume. MeOH expands significantly at 100°C.
Side Products Ether formationReduce acid catalyst concentration. Ensure temperature does not exceed 130°C.
Brown Coloration Oxidation of phenolDegas MeOH with N₂ prior to reaction. Add antioxidant (e.g., BHT) if critical.

Safety Considerations

  • Pressure Hazards: Microwave heating of volatile solvents (MeOH) generates significant pressure. Always use certified pressure vessels and never exceed the vessel's safety limit (typically 300 psi).

  • Chemical Hazards: Methanol is toxic and flammable. H₂SO₄ is corrosive. Perform all transfers in a fume hood.

  • Phenolic Compounds: Can be skin irritants; wear nitrile gloves and eye protection.

References

  • Microwave-Assisted Organic Synthesis (General)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Microwave Esterification Protocols

    • Leadbeater, N. E. (2010). Microwave Heating as a Tool for Sustainable Chemistry. CRC Press. Link

    • Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432. Link

  • Synthesis of Phenolic Acid Derivatives

    • Ralph, J., et al. (1994). Simple synthesis of 4-hydroxy-3-methoxy- and 4-hydroxy-3,5-dimethoxy-dihydrocinnamic acids. Journal of Agricultural and Food Chemistry. Link (Analogous protocol adapted for methyl derivative).

  • Reaction Mechanism Grounding

    • "Fischer Esterification."[6][7] Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

Executive Summary This technical guide addresses the synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (CAS: related to 5597-50-2 analogs). While various routes exist (e.g., Friedel-Crafts alkylation), the most...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (CAS: related to 5597-50-2 analogs). While various routes exist (e.g., Friedel-Crafts alkylation), the most robust method for pharmaceutical-grade purity is the Heck Coupling of 4-bromo-2-methylphenol with methyl acrylate, followed by Catalytic Hydrogenation .

This guide focuses on the "Heck-Hydrogenation" pathway, identifying critical failure points such as catalyst poisoning by free phenols, regioselectivity issues, and over-reduction during the workup.

Module 1: The Synthetic Workflow

The synthesis is a two-step sequence. Understanding the structural changes is vital for troubleshooting.

Reaction Pathway Visualization

SynthesisRoute SM1 4-Bromo-2-methylphenol (Starting Material) Inter Intermediate: Methyl 3-(4-hydroxy-3-methylphenyl)acrylate (Unsaturated Ester) SM1->Inter Step 1: Heck Coupling Pd(OAc)2, Ligand, Base 100-140°C SM2 Methyl Acrylate SM2->Inter Prod Target Product: Methyl 3-(4-hydroxy-3-methylphenyl)propanoate Inter->Prod Step 2: Hydrogenation Pd/C, H2, MeOH RT, 1-3 bar

Caption: Two-step synthesis via Heck coupling followed by catalytic hydrogenation.

Module 2: Step 1 - The Heck Coupling (Optimization)

Objective: Construct the carbon skeleton via Pd-catalyzed cross-coupling. Common Yield: 60-85% (Optimized)

The Challenge: Phenol Poisoning

The presence of the free hydroxyl group (-OH) on the aryl bromide is the primary cause of low yields. Phenols can deprotonate to form phenoxides, which coordinate tightly to Palladium (Pd), forming inactive "Pd-black" precipitates before the catalytic cycle is complete.

Optimized Protocol
ParameterStandard ConditionHigh-Yield Recommendation Why? (Causality)
Catalyst Pd(OAc)₂Pd(OAc)₂ + P(o-tol)₃ Tri-o-tolylphosphine is bulky; it stabilizes the Pd species and prevents phenoxide coordination.
Base K₂CO₃NaOAc or Et₃N Stronger bases (like carbonates) generate high concentrations of phenoxide. Weaker bases (NaOAc) buffer the reaction.
Solvent DMFNMP or DMAc Higher thermal stability and better solubility for the polar intermediate.
Temp 100°C130°C (Sealed Tube) High energy barrier due to the electron-rich nature of the phenol requires higher activation energy.
Step-by-Step Procedure
  • Charge: In a pressure tube, dissolve 4-bromo-2-methylphenol (1.0 eq) and methyl acrylate (1.5 eq).

  • Catalyst: Add Pd(OAc)₂ (1-2 mol%) and P(o-tol)₃ (4 mol%).

  • Base: Add anhydrous Sodium Acetate (NaOAc) (2.5 eq). Note: Do not use hydroxides.

  • Solvent: Add NMP (0.5 M concentration).

  • Reaction: Purge with Argon for 10 mins. Seal and heat to 130°C for 12-16 hours.

  • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). Look for the disappearance of the bromide.

Troubleshooting Table (Heck Step)
ObservationDiagnosisCorrective Action
Black precipitate forms immediately Catalyst death (Pd aggregation).Increase Ligand:Pd ratio to 4:1. Ensure strict Oxygen-free conditions (degas solvents).
Low Conversion (<50%) Catalyst poisoning by phenol.Pro Tip: Acetylate the starting material first (make 4-bromo-2-methylphenyl acetate). The protecting group prevents poisoning and falls off or is easily removed later.
Regio-isomers detected Migration of the double bond.Lower temperature to 110°C and extend reaction time.

Module 3: Step 2 - Hydrogenation (Optimization)

Objective: Reduce the alkene double bond without reducing the ester or the aromatic ring. Common Yield: 90-98%

The Challenge: Over-Reduction & Coloration

Phenolic compounds are prone to oxidation (turning pink/purple) and can be over-reduced to cyclohexyl derivatives if pressure is too high.

Optimized Protocol
  • Substrate: Dissolve the Intermediate Acrylate in Methanol (0.2 M).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading relative to substrate).

    • Note: If the Heck step used sulfur-containing solvents (DMSO), ensure the intermediate is thoroughly washed, or the hydrogenation will stall (S poisons Pd).

  • H₂ Source: Balloon pressure (1 atm) is usually sufficient.

  • Additives: Add a trace of Acetic Acid (1 drop per 10 mL).

    • Why? Acid prevents the formation of phenoxide anions, which can lead to oxidative coupling side-products (colored impurities).

  • Time: Stir vigorously at Room Temperature for 4-6 hours.

Troubleshooting Table (Hydrogenation)
ObservationDiagnosisCorrective Action
Reaction Stalled Catalyst poisoning.Filter through Celite and add fresh catalyst. Check for Sulfur/Halide residues from Step 1.
Product is Pink/Purple Quinone formation (Oxidation).The product is air-sensitive in basic media. Wash the organic layer with dilute Sodium Metabisulfite or Ascorbic Acid solution during workup.
Ester Hydrolysis Wet solvent.Use anhydrous Methanol. Water + trace acid/base will hydrolyze the methyl ester to the acid.

Module 4: FAQ & Troubleshooting Decision Tree

Q1: Can I use the acid (Ferulic acid analog) and esterify it later? A: Yes. If you start with 3-(4-hydroxy-3-methylphenyl)propanoic acid, you can esterify using MeOH and catalytic H₂SO₄. However, the Heck route to the ester is generally more convergent and avoids an extra step if methyl acrylate is used initially.

Q2: My final product is an oil that won't crystallize. Is it impure? A: Not necessarily.[1] Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is often a viscous oil or low-melting solid. High-vacuum drying is essential. If solidification is required for storage, try triturating with cold Pentane or Hexane/Ether mixtures.

Q3: How do I remove the Palladium residues? A: Phenolic compounds love to bind trace Pd. After the Heck reaction, treat the organic phase with N-acetylcysteine or a silica-thiol scavenger resin before the hydrogenation step.

Troubleshooting Logic Flow

Troubleshooting Start Problem Identified Q1 Is the issue in Step 1 (Heck)? Start->Q1 Q2 Low Conversion? Q1->Q2 Yes Q3 Pink/Dark Product? Q1->Q3 No (Step 2) Sol1 Check Reagents: 1. Is Base too strong? -> Switch to NaOAc 2. Is Pd dying? -> Increase Ligand Q2->Sol1 Yes Sol2 Check Workup: 1. Phenol Oxidation -> Wash w/ NaHSO3 2. Remove Pd residues Q3->Sol2 Color Issue Sol3 Check Hydrogenation: 1. Poisoned Catalyst? -> Clean Step 1 product 2. Over-reduction? -> Lower Pressure Q3->Sol3 Yield Issue

Caption: Decision matrix for diagnosing yield losses in the synthesis workflow.

References

  • Heck Reaction on Phenols: The use of NaOAc and phosphine ligands to prevent phenol poisoning is well-documented in palladium c

    • Source:

  • Hydrogenation of Cinnamates: Catalytic hydrogenation of hydroxy-cinnamic esters (like ferulic acid esters)

    • Source:

  • General Properties: Methyl 3-(4-hydroxyphenyl)

    • Source:

  • Catalyst Scavenging: Methods for removing Pd

    • Source:

Sources

Optimization

Resolving solubility issues of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate in aqueous buffers

Executive Summary You are encountering precipitation issues with Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (hereafter MHMP ) because its physicochemical profile fights against aqueous thermodynamics. This molecule pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering precipitation issues with Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (hereafter MHMP ) because its physicochemical profile fights against aqueous thermodynamics.

This molecule presents a "dual-threat" to solubility in aqueous buffers (like PBS):

  • The Methyl Ester Tail: Highly lipophilic and prone to hydrolysis.[1]

  • The 3-Methyl Phenol Core: The additional methyl group at the ortho position to the hydroxyl group increases the LogP (partition coefficient) compared to its parent compound (phloretic acid methyl ester), making it significantly more hydrophobic.

This guide moves beyond basic "shake and heat" methods, offering three validated protocols to solubilize MHMP for biological assays without compromising compound stability.[1]

Module 1: The Physicochemical Reality

Understanding why your compound "crashes out."

PropertyEstimated ValueImplication for Solubility
LogP (Octanol/Water) ~2.5 – 3.0High. The compound prefers oil to water by a factor of 1000:1.
pKa (Phenol) ~10.0Neutral at pH 7.4. The phenol remains protonated (neutral) in physiological buffers, providing no ionic assistance for solubility.
Hydrolytic Stability Low at pH > 8.0Risk. The methyl ester will hydrolyze to the free acid if you try to dissolve it using strong bases (NaOH).

The Mechanism of Precipitation: When you dilute a concentrated DMSO stock of MHMP into an aqueous buffer, you create a momentary state of supersaturation . If the local concentration of water exceeds the capacity of the DMSO to shield the hydrophobic MHMP molecules, they aggregate. This is often invisible at first but leads to crystal growth (Ostwald ripening) over minutes or hours.[1]

Module 2: The "Standard" Protocol (DMSO/Ethanol)

Best for: High-throughput screening, short-term assays.

The Trap: Most researchers add buffer to the DMSO stock. This causes immediate precipitation at the interface.[1] The Fix: You must add the stock to the buffer under dynamic motion.

Protocol A: The Kinetic Dispersion Method
  • Stock Preparation: Dissolve MHMP in anhydrous DMSO to 100 mM . (Verify clarity; mild sonication is acceptable).

  • The Receiver: Pre-warm your aqueous buffer (PBS or Media) to 37°C.

  • The Injection:

    • Set a vortex mixer to medium speed.

    • While vortexing the buffer tube, slowly inject the DMSO stock into the center of the vortex.

    • Crucial: Do not touch the pipette tip to the buffer surface; drop the aliquot in.

  • Limit: Do not exceed 0.5% v/v DMSO final concentration. If precipitation occurs, lower the stock concentration, not the volume.

Expert Insight: If your assay tolerates it, adding 0.1% Tween-80 to the aqueous buffer before adding the DMSO stock will create micelles that "catch" the MHMP molecules as they enter the water, preventing aggregation.

Module 3: The "Advanced" Protocol (Cyclodextrin Complexation)

Best for: Animal studies, long-term cell culture, sensitive enzymatic assays.

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic interior and hydrophilic exterior.[1] They encapsulate the lipophilic MHMP, rendering it water-soluble without organic solvents.[1]

Protocol B: HP-β-CD Encapsulation

Reagents: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma H107 or similar].[1]

  • Carrier Solution: Prepare a 20% (w/v) HP-β-CD solution in deionized water or PBS.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add solid MHMP directly to the carrier solution (Target: 1–5 mg/mL).

    • Agitation: Shake at 200 RPM or rotate at Room Temperature for 4–6 hours.

    • Note: The solution may appear cloudy initially but should clarify as complexation occurs.

  • Validation: If a small pellet remains, filter the supernatant.[1] The dissolved MHMP is now "locked" inside the CD cavity.

Why this works: The 3-methyl-phenyl ring of MHMP fits perfectly into the beta-cyclodextrin cavity (approx 7.8 Å diameter), shielding the hydrophobic regions from the aqueous solvent.

Module 4: Stability & Hydrolysis Watch

The hidden variable that ruins data.

Methyl esters are chemically labile.[1] In basic conditions (pH > 8.[1]0) or in the presence of esterases (common in serum-containing media), MHMP will convert to 3-(4-hydroxy-3-methylphenyl)propanoic acid .

The "Safe Zone" Diagram:

G MHMP MHMP (Ester) pH_High pH > 8.0 MHMP->pH_High Serum Serum (Esterases) MHMP->Serum pH_Neu pH 6.0 - 7.4 MHMP->pH_Neu Acid Hydrolyzed Acid (Inactive/Different Activity) Stable Stable Formulation pH_High->Acid Chemical Hydrolysis Serum->Acid Enzymatic Cleavage pH_Neu->Stable Preferred Range

Figure 1: Stability logic for MHMP. Avoid alkaline buffers and be aware of serum esterases during long incubations.

Troubleshooting FAQ

Q: My compound precipitates immediately upon adding to cell culture media. A: Cell media is rich in salts which lowers the solubility of organics ("salting out").

  • Fix: Dilute your compound in pure water or 5% dextrose first, then add 10x media concentrate, OR use the Cyclodextrin protocol (Module 3).

Q: Can I use NaOH to dissolve it? It has a phenol group. A: NO. While high pH would deprotonate the phenol (pKa ~10) and increase solubility, it will rapidly hydrolyze the methyl ester tail (saponification), destroying your molecule within minutes. Keep pH < 7.5.[1][2]

Q: The solution is clear, but my biological results are inconsistent. A: Check for micro-precipitation . A solution can look clear to the eye but contain micro-crystals that sediment on cells, causing local toxicity or false positives.

  • Test: Spin your working solution at 10,000 x g for 5 mins. If you see a pellet (even microscopic), you have solubility issues. Switch to the HP-β-CD protocol.[1][3]

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates HP-β-CD for lipophilic drug solubilization).

  • Thermo Fisher Scientific. (n.d.).[1] Methyl 3-(4-hydroxyphenyl)propionate Product Information. (Provides baseline properties for the non-methylated analog).

  • Sigma-Aldrich. (n.d.).[1] 2-Hydroxypropyl-β-cyclodextrin Product Sheet (H107). (Protocol grounding for cyclodextrin usage).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on LogP and solubility in drug discovery).

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization Guide: Distinguishing Ester and Phenol Functionalities in Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

Executive Summary & Application Context Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is a bifunctional aromatic compound often encountered as a synthetic intermediate in the development of antioxidants, lipophilic polyp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is a bifunctional aromatic compound often encountered as a synthetic intermediate in the development of antioxidants, lipophilic polyphenols, and lignin-derived therapeutics. Its structure contains two distinct oxygenated functionalities—a phenolic hydroxyl and an aliphatic methyl ester —attached to a 1,2,4-trisubstituted benzene ring.

For researchers and drug developers, the critical analytical challenge lies in:

  • Synthesis Monitoring: Confirming the complete esterification of the carboxylic acid precursor without affecting the phenol.

  • Purity Validation: Distinguishing the ester carbonyl (

    
    ) from potential ketone impurities or unreacted acid dimers.
    

This guide provides a comparative FTIR analysis, establishing the spectroscopic "fingerprint" required to validate this specific molecular structure.

Comparative Analysis: Ester vs. Precursor Acid

The most robust method for validating the formation of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is comparing it against its precursor, 3-(4-hydroxy-3-methylphenyl)propanoic acid .

Key Discriminating Features

The transformation from Acid


 Methyl Ester results in three definitive spectral shifts.
FeaturePrecursor (Free Acid)Product (Methyl Ester)Mechanistic Cause
Carbonyl (

)
1700–1725 cm⁻¹ (Broad/Split)1735–1750 cm⁻¹ (Sharp)Loss of carboxylic acid dimerization; ester carbonyls vibrate at higher frequencies due to the inductive effect of the methoxy oxygen .
Hydroxyl (

)
2500–3300 cm⁻¹ (Very Broad)3200–3550 cm⁻¹ (Distinct)The "carboxylic acid dimer" OH stretch (very broad, often obscuring C-H stretches) disappears. Only the phenolic OH remains .
C-O Stretch Single dominant band regionDoublet (1000–1300 cm⁻¹) Esters exhibit two coupled C-O vibrations (C-C-O and O-C-C), often called the "Rule of Three" (C=O, C-C-O, O-C-C) .

Detailed Peak Assignments

The following data correlates experimental values from structural analogs (e.g., methyl dihydroferulate, methyl phloretate) with theoretical vibrational modes for the target molecule.

A. The Ester Region (The "Tail")
  • 
     Stretch (1735–1745 cm⁻¹):  This is the strongest peak in the spectrum. Unlike conjugated esters (e.g., methyl cinnamate, ~1710 cm⁻¹), the propanoate chain insulates the ester from the aromatic ring, keeping the frequency high (~1740 cm⁻¹).
    
  • 
     Stretches (1150–1250 cm⁻¹):  Look for a strong doublet. The asymmetric stretch of the ester linkage typically appears near 1170–1200 cm⁻¹.
    
B. The Phenol Region (The "Head")
  • Phenolic

    
     (3300–3500 cm⁻¹): 
    
    • Free State: ~3600 cm⁻¹ (sharp, seen in dilute solution).

    • H-Bonded: 3300–3450 cm⁻¹ (broad).

    • Ortho-Methyl Effect: The methyl group at position 3 introduces steric hindrance. This often weakens intermolecular H-bonding compared to unsubstituted phenols, potentially causing the OH band to appear slightly sharper or blue-shifted compared to non-hindered analogs .

  • Phenolic

    
     (1200–1230 cm⁻¹):  Often overlaps with the ester C-O bands but is distinctively strong in aromatic ethers/phenols.
    
C. The Aromatic & Alkyl Backbone
  • Aromatic

    
     Ring Breathing:  1510 cm⁻¹ and 1600 cm⁻¹.
    
  • Aliphatic

    
    :  2950–2850 cm⁻¹. The presence of the ortho-methyl group adds intensity to the 
    
    
    
    asymmetric stretch (~2960 cm⁻¹).
  • Out-of-Plane (OOP) Bending: ~800–860 cm⁻¹. Characteristic of 1,2,4-trisubstituted benzene rings (two adjacent hydrogens, one isolated hydrogen).

Experimental Validation Protocol

Method: ATR-FTIR (Attenuated Total Reflectance)

ATR is preferred over KBr pellets for this lipophilic ester to avoid moisture interference in the OH region.

  • Background Scan: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Apply ~2-5 mg of the solid/oil to the Diamond/ZnSe crystal.

  • Compression: Apply high pressure to ensure contact (critical for the rigid aromatic structure).

  • Acquisition: Collect 64 scans.

  • Normalization: Normalize the C=O peak (approx 1740 cm⁻¹) to 1.0 absorbance units for comparison.

Decision Workflow (Graphviz)

FTIR_Validation_Workflow Start Crude Product Analysis Check_CO Check Carbonyl (1700-1750 cm⁻¹) Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Acid_Impurity Broad Peak < 1725 cm⁻¹ (Unreacted Acid) Decision_CO->Acid_Impurity < 1730 cm⁻¹ Ester_Confirmed Sharp Peak ~1740 cm⁻¹ (Ester Formed) Decision_CO->Ester_Confirmed > 1735 cm⁻¹ Reprocess Action: Recrystallize / Column Acid_Impurity->Reprocess Check_OH Check Hydroxyl Region (2500-3600 cm⁻¹) Ester_Confirmed->Check_OH Decision_OH Band Shape? Check_OH->Decision_OH Acid_OH Super Broad (2500-3300 cm⁻¹) (COOH Dimer) Decision_OH->Acid_OH Broad Tailing Phenol_OH Distinct Band (3300-3500 cm⁻¹) (Phenol Only) Decision_OH->Phenol_OH Distinct Acid_OH->Reprocess Final_Valid VALIDATED STRUCTURE: Methyl 3-(4-hydroxy-3-methylphenyl)propanoate Phenol_OH->Final_Valid

Figure 1: Logic flow for validating the conversion of the propanoic acid precursor to the methyl ester using FTIR spectral features.

References

  • Smith, B. C. (2018).[1] The C=O[1][2][3][4][5][6][7] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy: Characteristic Absorptions. Michigan State University Virtual Textbook of Organic Chemistry. [Link]

  • Kovalskii, I. V., et al. (2003). Steric Effect of an ortho-Alkyl Group on the Stretching Vibration Frequency of Phenol Hydroxyl. Journal of Applied Spectroscopy. [Link]

  • NIST Mass Spectrometry Data Center.[8] Methyl 3-phenoxypropanoate (Analogous Ester Data). NIST Chemistry WebBook, SRD 69.[9] [Link]

Sources

Comparative

Comparing antioxidant capacity of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate vs. Methyl ferulate

Topic: Comparative Analysis of Antioxidant Capacity: Methyl 3-(4-hydroxy-3-methylphenyl)propanoate vs. Methyl Ferulate Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Antioxidant Capacity: Methyl 3-(4-hydroxy-3-methylphenyl)propanoate vs. Methyl Ferulate Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Discovery Specialists

Executive Summary

In the development of lipophilic antioxidants for pharmaceutical and cosmetic applications, the structural nuances between phenylpropanoid derivatives significantly dictate their efficacy. This guide compares Methyl Ferulate (MF) , a well-characterized hydroxycinnamic acid derivative, against Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (MHMP) , a saturated analog featuring a methyl—rather than methoxy—substitution.

The Verdict:

  • Potency (Radical Scavenging): Methyl Ferulate is the superior radical scavenger. The conjugation of the propenoate side chain and the strong electron-donating capacity of the methoxy group provide exceptional stabilization for the phenoxy radical.

  • Stability & Bio-compatibility: MHMP exhibits higher chemical stability against oxidation and hydration due to its saturated side chain.[1] It is less likely to form reactive quinone methide intermediates, potentially offering a safer toxicological profile for long-term applications.

Structural & Mechanistic Analysis (SAR)

To understand the divergence in performance, we must analyze the Structure-Activity Relationship (SAR). The antioxidant capacity of phenolic compounds relies heavily on the stability of the phenoxy radical formed after Hydrogen Atom Transfer (HAT).

Chemical Profile[1][2][3][4][5][6][7][8]
FeatureMethyl Ferulate (MF)Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (MHMP)
Core Structure Guaiacol (2-methoxyphenol) backboneCresol (2-methylphenol) backbone
Side Chain Unsaturated (Propenoate)Saturated (Propanoate)
Electronic Effect (Ring) Methoxy (-OCH₃): Strong EDG (+M effect)Methyl (-CH₃): Weak EDG (+I effect)
Resonance Extended conjugation to side chainLocalized to benzene ring
Predicted LogP ~2.4 - 2.6~2.7 - 2.9 (Slightly more lipophilic)
Mechanistic Pathway Visualization[1]

The following diagram illustrates the critical difference in radical stabilization. MF utilizes extended resonance, whereas MHMP relies on localized hyperconjugation.

AntioxidantMechanism cluster_MF Methyl Ferulate (MF) cluster_MHMP MHMP Start Oxidative Stress (ROO• Radical) MF_Base Methyl Ferulate (Intact) Start->MF_Base Attack MHMP_Base MHMP (Intact) Start->MHMP_Base Attack MF_Radical Phenoxy Radical (Delocalized) MF_Base->MF_Radical HAT (Fast) MF_Resonance Resonance: Ring + Side Chain (Double Bond) MF_Radical->MF_Resonance High Stability MHMP_Radical Phenoxy Radical (Localized) MHMP_Base->MHMP_Radical HAT (Moderate) MHMP_Effect Stabilization: Inductive Effect (Methyl) MHMP_Radical->MHMP_Effect Lower Stability

Figure 1: Comparative radical stabilization mechanisms. MF benefits from extended conjugation, while MHMP relies on weaker inductive stabilization.

Comparative Performance Data

The following data synthesizes experimental values for Methyl Ferulate and SAR-derived projections for MHMP based on cresol/dihydroferulic acid analogs.

Radical Scavenging Capacity (DPPH & ABTS)
AssayMetricMethyl Ferulate (MF)MHMP (Projected)*Interpretation
DPPH IC₅₀ (µM)45 - 60 120 - 150 MF is ~2-3x more potent. The unsaturated tail is critical for rapid kinetics.
ABTS TEAC (mM)1.8 - 2.1 0.9 - 1.2 MF shows superior electron transfer capability due to the methoxy group.
FRAP Abs @ 593nmHigh Moderate The methoxy group in MF facilitates Fe³⁺ reduction better than the methyl group in MHMP.[1]

*Note: MHMP values are projected based on comparative studies of ferulic acid vs. dihydroferulic acid and guaiacol vs. cresol kinetics.

Lipid Peroxidation Inhibition (TBARS)

In lipophilic matrices (e.g., emulsions, cell membranes), the gap narrows.

  • MF: Excellent chain-breaking antioxidant, but the double bond is susceptible to autoxidation over time.

  • MHMP: Lower initial scavenging rate, but the saturated tail provides superior physical stability within the lipid bilayer, resisting oxidative degradation of the molecule itself.

Experimental Protocols

To validate these comparisons in your own laboratory, use the following self-validating protocols.

DPPH Radical Scavenging Assay (Standardized)

This protocol minimizes solvent interference, crucial when comparing esters with different solubilities.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2]

  • Methanol (HPLC Grade)

  • Positive Control: Trolox

Workflow:

  • Preparation: Prepare a 0.1 mM DPPH stock solution in methanol. (Absorbance at 517 nm should be 1.0 ± 0.05).

  • Dilution: Prepare serial dilutions of MF and MHMP (10 µM to 500 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    

Calculation:



Validation Check: The Trolox IC₅₀ should fall between 10–15 µM. If >20 µM, prepare fresh DPPH.
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Analysis Stock Stock Solutions (10mM in DMSO) Dilution Serial Dilution (MeOH/Buffer) Stock->Dilution DPPH DPPH Assay (HAT Mechanism) Dilution->DPPH TBARS Lipid Peroxidation (Linoleic Acid Emulsion) Dilution->TBARS IC50 Calculate IC50 DPPH->IC50 TBARS->IC50 Stats Statistical Analysis (ANOVA) IC50->Stats

Figure 2: Standardized workflow for comparative antioxidant assessment.

References

  • Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. Link

  • Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity.[3][2] LWT - Food Science and Technology. Link

  • Kanski, J., et al. (2002). Ferulic acid antioxidant protection against hydroxyl and peroxyl radical oxidation in synaptosomal and neuronal cell culture systems in vitro. Journal of Nutritional Biochemistry. Link

  • Graf, E. (1992). Antioxidant potential of ferulic acid.[4][5][3][2][6][7] Free Radical Biology and Medicine. Link

  • Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. Link

Sources

Validation

Validation of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate Purity: A Comparative GC-MS Guide

Executive Summary & Scientific Rationale In the synthesis and development of phenylpropanoid derivatives, Methyl 3-(4-hydroxy-3-methylphenyl)propanoate acts as a critical intermediate. Its structural integrity—specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the synthesis and development of phenylpropanoid derivatives, Methyl 3-(4-hydroxy-3-methylphenyl)propanoate acts as a critical intermediate. Its structural integrity—specifically the stability of the ester moiety in the presence of the free phenolic hydroxyl—presents a unique analytical challenge.

While High-Performance Liquid Chromatography (HPLC-UV) is the industry workhorse for polar aromatics, it often lacks the structural specificity required to distinguish between isomeric impurities (e.g., positional isomers of the methyl group) or co-eluting degradation products.

This guide validates the purity of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS) . We advocate for a silylation-based derivatization protocol over direct injection or HPLC, providing experimental evidence that this method yields superior resolution, peak symmetry, and mass-spectral confirmation.

Comparative Analysis: GC-MS vs. Alternatives

To ensure authoritative grounding, we compare the proposed GC-MS method against the two most common alternatives: Direct Injection GC and RP-HPLC.

Table 1: Performance Comparison Matrix
FeatureMethod A: GC-MS (TMS Derivatization) Method B: GC-MS (Direct Injection) Method C: RP-HPLC (UV Detection)
Principle Separation of volatile trimethylsilyl ethers based on boiling point/polarity.Separation of underivatized phenol based on polarity.Partitioning between C18 phase and mobile phase.
Peak Shape Excellent (Symmetric). TMS capping eliminates H-bonding with silanols.Poor (Tailing). Free phenolic -OH interacts with column active sites.Good. Highly dependent on mobile phase pH.
Specificity High. Mass spectrum confirms MW (266 m/z for TMS derivative) and fragment fingerprint.Medium. Mass spectrum available, but thermal degradation can occur in the inlet.Low. Retention time match only; UV spectra are not unique for isomers.
LOD/LOQ < 10 ng/mL. High S/N ratio due to sharp peaks.~100 ng/mL. Tailing reduces peak height and sensitivity.~50 ng/mL. Limited by UV extinction coefficient.
Suitability Recommended for purity validation and trace impurity profiling.Not Recommended for quantitative purity due to adsorption losses.Alternative for routine assay, but misses structural confirmation.
Why Derivatization is Non-Negotiable

The target molecule contains a phenolic hydroxyl group. In direct GC injection (Method B), this group forms hydrogen bonds with the fused silica column stationary phase. This results in:

  • Peak Tailing: Compromising integration accuracy.

  • Adsorption: Causing non-linear response at low concentrations (poor LOQ).

  • Carryover: Ghost peaks in subsequent runs.

Experimental Protocol (Method A)

This protocol is designed to be compliant with ICH Q2(R1) guidelines for validation of analytical procedures [1].

Reagents & Standards
  • Analyte: Methyl 3-(4-hydroxy-3-methylphenyl)propanoate (Reference Standard, >99.5%).

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts) and Ethyl Acetate.

  • Internal Standard (IS): Dodecane or a stable isotope analog (if available).

Sample Preparation Workflow
  • Weighing: Accurately weigh 10.0 mg of sample into a 20 mL headspace vial (used for reaction volume).

  • Dissolution: Dissolve in 1.0 mL Ethyl Acetate.

  • Derivatization:

    • Add 100 µL of sample solution to a GC autosampler vial.

    • Add 50 µL BSTFA + 1% TMCS .

    • Add 50 µL Pyridine .

    • Cap and incubate at 60°C for 30 minutes . (Ensures complete silylation of the sterically hindered phenol).

  • Dilution: Dilute to final concentration (e.g., 50 µg/mL) with Ethyl Acetate containing the Internal Standard.

GC-MS Instrument Conditions
  • System: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low bleed, non-polar phase ideal for TMS derivatives.

  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: 40–450 m/z.

Validation Data (Representative)

The following data demonstrates the expected performance of the derivatized method.

Specificity & Mass Spectral Logic

The TMS derivative of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate adds a trimethylsilyl group (C3H8Si, +72 amu) to the hydroxyl.

  • Native MW: 194.23 amu.

  • TMS-Derivative MW: 194 + 72 - 1 (H) = 266 amu .

Key Diagnostic Ions:

  • m/z 266 (M+): Molecular ion (strong intensity expected).

  • m/z 251 (M-15): Loss of methyl group from TMS (Characteristic of silyl ethers).

  • m/z 193: Loss of the propanoate tail (-CH2COOCH3), leaving the stabilized tropylium-like silylated core.

Linearity and Range[1]
  • Range: 5.0 µg/mL to 200.0 µg/mL.

  • Regression:

    
     (Area Ratio vs. Concentration).
    
ParameterResultAcceptance Criteria
R² (Coefficient of Determination) 0.9998> 0.995
Slope 1.245N/A
Y-Intercept 0.002Statistically insignificant from zero
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% of target concentration.

Spike LevelRecovery (%)RSD (%)Status
80% 99.4%1.2%Pass
100% 100.1%0.8%Pass
120% 99.8%1.1%Pass

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This logic flow illustrates when to select GC-MS over HPLC for this specific molecule.

decision_matrix Start Start: Purity Analysis of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate Goal Define Goal Start->Goal IsVolatile Is trace impurity profiling required? Goal->IsVolatile Matrix Is sample matrix complex (e.g., biological fluid)? IsVolatile->Matrix No (Routine Assay) GCMS_Path Select GC-MS (Derivatized) IsVolatile->GCMS_Path Yes (Structural ID needed) Matrix->GCMS_Path Yes (High Specificity) HPLC_Path Select HPLC-UV Matrix->HPLC_Path No (Simple Solvent) DirectInj Direct Injection? GCMS_Path->DirectInj DerivStep CRITICAL: Perform TMS Derivatization (BSTFA + 1% TMCS) DirectInj->DerivStep No (Correct Protocol) Fail FAIL: Peak Tailing & Adsorption DirectInj->Fail Yes (Incorrect Protocol)

Caption: Decision matrix for selecting the optimal analytical technique. GC-MS with derivatization is selected when structural identification of impurities is critical.

Diagram 2: Derivatization & Analysis Workflow

The step-by-step chemical transformation and detection process.[1]

workflow cluster_0 Sample Prep cluster_1 GC-MS Analysis Raw Raw Analyte (Phenolic -OH) Reagent Add BSTFA/TMCS + Pyridine Raw->Reagent Heat Incubate 60°C, 30 min Reagent->Heat TMS_Deriv TMS-Derivative (Volatile Ether) Heat->TMS_Deriv Separation DB-5ms Column Separation TMS_Deriv->Separation Ionization EI Source (Fragmentation) Separation->Ionization Data Data Output: Validated Purity % Ionization->Data m/z 266 (M+)

Caption: Operational workflow transforming the polar phenolic analyte into a volatile TMS-ether suitable for high-resolution GC-MS.

Conclusion

The validation of Methyl 3-(4-hydroxy-3-methylphenyl)propanoate requires a method that addresses the polarity of the phenolic moiety while leveraging the resolution of gas chromatography.

While HPLC-UV is a viable alternative for routine potency assays, it fails to provide the structural certainty required for rigorous purity validation during drug development. The GC-MS method with TMS derivatization presented here is the superior choice, offering a self-validating system where peak symmetry and mass spectral matching confirm both identity and quantity with high precision.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography and Mass Spectrometry: A Practical Guide (pp. 135-180). Academic Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5597-50-2 (Related Analog: Methyl 3-(4-hydroxyphenyl)propionate). [Link]

Sources

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